Carbazamidine monohydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
amino(diaminomethylidene)azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N4.ClH/c2-1(3)5-4;/h4H2,(H4,2,3,5);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDZFAGVPPMTIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=[NH+]N)(N)N.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
79-17-4 (Parent) | |
| Record name | Pimagedine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
110.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16139-18-7, 1937-19-5 | |
| Record name | Aminoguanidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16139-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminoguanidinium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1937-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pimagedine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazinecarboximidamide, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbazamidine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.098 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Genesis and Early Investigations of Aminoguanidine S Biological Effects
First synthesized over 100 years ago, aminoguanidine's initial foray into biological research was not centered on the applications that would later bring it to prominence. nih.govresearchgate.net Early studies identified its capacity to act as an inhibitor of the enzyme diamine oxidase (histaminase). google.comgoogle.com This discovery positioned aminoguanidine (B1677879) as a tool to study histamine (B1213489) metabolism in both animal and human subjects. google.comgoogle.com Its ability to increase histamine levels by inhibiting its breakdown was a key focus of this preliminary research phase. google.comgoogle.com
A significant turning point in the scientific narrative of aminoguanidine came with the discovery of its role in non-enzymatic protein cross-linking. google.com Researchers identified it as an inhibitor of the formation of advanced glycation end products (AGEs). nih.govtcichemicals.com AGEs are harmful compounds that form when proteins or lipids become glycated after exposure to sugars. They are implicated in the pathogenesis of various diseases, particularly the long-term complications associated with diabetes mellitus. researchgate.netnih.gov This discovery, detailed in U.S. Patent 4,758,583, marked a pivotal moment, shifting the research focus towards aminoguanidine's therapeutic potential in preventing the debilitating consequences of diabetes. google.com
Further investigations in the latter part of the 20th century unveiled another critical biological effect: the inhibition of nitric oxide synthase (NOS), with a particular selectivity for the inducible isoform (iNOS). nih.govtcichemicals.comjtss.org Nitric oxide, while crucial for many physiological processes, can be detrimental in excess, and the discovery of aminoguanidine's inhibitory action on iNOS opened up new avenues of research into its potential role in inflammatory conditions and other pathologies where iNOS is upregulated. nih.govjtss.org
The early research also highlighted aminoguanidine's antioxidant properties, noting its ability to prevent the formation of reactive oxygen species and lipid peroxidation in cells and tissues. researchgate.net This multifaceted bioactivity, encompassing enzyme inhibition, anti-glycation, and antioxidant effects, laid a broad and complex foundation for future research.
Table 1: Early Biological Effects of Aminoguanidine
| Biological Effect | Enzyme/Process Inhibited | Key Findings |
|---|---|---|
| Histamine Metabolism | Diamine Oxidase (Histaminase) | Increases histamine levels by inhibiting its breakdown. google.comgoogle.com |
| Anti-glycation | Advanced Glycation End Product (AGE) Formation | Inhibits glucose-mediated cross-linking of proteins. nih.govgoogle.comtcichemicals.com |
| Nitric Oxide Synthesis | Inducible Nitric Oxide Synthase (iNOS) | Selectively inhibits the inducible isoform of nitric oxide synthase. nih.govtcichemicals.comjtss.org |
| Antioxidant Activity | Reactive Oxygen Species (ROS) Formation and Lipid Peroxidation | Prevents the formation of ROS and lipid peroxidation. researchgate.net |
Shifting Paradigms in Research Focus: from Direct Application to Derivative Development
Advanced Glycation End Products (AGEs) Formation Inhibition
Aminoguanidine is recognized as a classic inhibitor of AGEs. researchgate.netresearchgate.net AGEs are a heterogeneous group of molecules formed through a non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids. google.comnih.gov The accumulation of AGEs contributes to the pathogenesis of various diseases, including diabetic complications. nih.govpnas.org Aminoguanidine intervenes in the glycation process at multiple stages, thereby mitigating the formation of these detrimental products. nih.govahajournals.org
Reactive Carbonyl Species (RCS) Scavenging
A pivotal mechanism of aminoguanidine is its ability to scavenge reactive carbonyl species (RCS). researchgate.nettandfonline.comacs.org RCS are highly reactive compounds that are intermediates in the formation of AGEs. researchgate.netresearchgate.net By trapping these species, aminoguanidine prevents their subsequent reactions with biological macromolecules, thus inhibiting AGE formation. researchgate.netarvojournals.org
Aminoguanidine demonstrates significant reactivity towards α,β-dicarbonyl compounds such as methylglyoxal (B44143), glyoxal (B1671930), and 3-deoxyglucosone. nih.govresearchgate.netnih.gov These dicarbonyls are potent precursors of AGEs and are formed through the degradation of glucose and Amadori products. nih.govmdpi.comportlandpress.com Aminoguanidine rapidly reacts with these compounds, effectively neutralizing their capacity to induce protein cross-linking and AGE formation. nih.govnih.gov The reaction kinetics under physiological conditions have been studied, confirming that aminoguanidine is kinetically competent to scavenge these α-oxoaldehydes in vivo. nih.gov
The reaction between aminoguanidine and α,β-dicarbonyl compounds results in the formation of stable adducts, primarily substituted 3-amino-1,2,4-triazine derivatives. nih.govresearchgate.netnih.gov For instance, the reaction with methylglyoxal yields 3-amino-5-methyl-1,2,4-triazine and 3-amino-6-methyl-1,2,4-triazine. nih.gov These triazine derivatives are less reactive than the parent dicarbonyls, and their formation effectively sequesters the RCS, preventing them from participating in further glycation reactions. nih.govnih.gov The formation of these heterocyclic compounds is a key step in the detoxification of RCS by aminoguanidine. wikipedia.org
Table 1: Reactivity of Aminoguanidine with Reactive Carbonyl Species
| Reactive Carbonyl Species | Product(s) of Reaction with Aminoguanidine | Significance |
|---|---|---|
| Methylglyoxal | 3-amino-5-methyl-1,2,4-triazine and 3-amino-6-methyl-1,2,4-triazine nih.gov | Prevents methylglyoxal-induced protein modification and AGE formation. nih.gov |
| Glyoxal | 3-amino-1,2,4-triazine derivatives nih.gov | Scavenges glyoxal, a key precursor of certain AGEs. nih.gov |
| 3-Deoxyglucosone | 3-amino-1,2,4-triazine derivatives nih.govnih.gov | Inhibits the formation of AGEs derived from 3-deoxyglucosone. nih.govnih.gov |
Prevention of Amadori Product Fragmentation
Amadori products, the stable ketoamine adducts formed in the early stages of glycation, can undergo fragmentation to generate highly reactive dicarbonyl compounds. oup.comnih.gov Aminoguanidine is thought to intervene by trapping these reactive fragments, thereby preventing their subsequent reactions that lead to AGE formation. nih.gov This post-Amadori inhibition is a crucial aspect of its mechanism, as it targets intermediates that are further down the glycation pathway. oup.com
Mitigation of Protein Cross-linking Induced by Glycation
A major consequence of advanced glycation is the formation of cross-links between proteins, which alters their structure and function, contributing to tissue stiffness and pathology. google.comnih.govpnas.org By inhibiting the formation of AGEs, aminoguanidine effectively mitigates this glycation-induced protein cross-linking. nih.govgoogle.compnas.org This has been demonstrated in various tissues, including collagen in the arterial wall. google.compnas.org The prevention of protein cross-linking is a key factor in the beneficial effects of aminoguanidine observed in experimental models of diabetic complications. pnas.org
Table 2: Summary of Aminoguanidine's Mechanistic Actions
| Mechanistic Pathway | Target | Outcome |
|---|---|---|
| RCS Scavenging | Methylglyoxal, Glyoxal, 3-Deoxyglucosone nih.govresearchgate.netnih.gov | Formation of stable triazine adducts, preventing further reactions. nih.govnih.gov |
| Competitive Inhibition | Early glycation product formation researchgate.net | Limited blocking of Amadori products. nih.gov |
| Amadori Product Fragmentation Prevention | Reactive fragments from Amadori products oup.comnih.gov | Inhibition of post-Amadori pathways leading to AGEs. oup.com |
| Mitigation of Protein Cross-linking | Glycation-induced protein cross-links nih.govpnas.org | Preservation of protein structure and function. pnas.org |
Enzyme Inhibition Profiles of Aminoguanidine
Aminoguanidine hydrochloride demonstrates a capacity to interact with and inhibit several key enzymes involved in various physiological and pathological processes. Its mechanisms of action are primarily centered on its ability to act as an inhibitor of specific enzyme families, which are detailed in the following sections.
Nitric Oxide Synthase (NOS) Inhibition
Aminoguanidine is recognized for its inhibitory effects on nitric oxide synthase (NOS) enzymes, which are responsible for the production of nitric oxide (NO).
Aminoguanidine acts as a potent and selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS or NOS2). nih.govplos.org This selectivity is a key feature of its biochemical profile, distinguishing it from other NOS inhibitors that may not differentiate between the constitutive (eNOS and nNOS) and inducible forms of the enzyme. nih.govbiocrick.com The mechanism of inhibition is considered competitive at the substrate level and may also involve effects on gene expression. plos.org In vitro studies have shown that aminoguanidine has a significantly higher affinity for iNOS compared to the constitutive NOS isoforms. For instance, the Ki value (inhibition constant) for iNOS is reported to be 32 to 52 times lower than for constitutive NOS. ahajournals.org This selective action allows it to target the overproduction of NO associated with inflammatory conditions, where iNOS is typically upregulated, while having minimal effect on the physiological functions regulated by constitutive NOS. ahajournals.org Studies on isolated rat main pulmonary arteries confirm that aminoguanidine is a selective inhibitor of iNOS. nih.gov It has been described as an irreversible inhibitor of iNOS that displays selectivity over endothelial NOS (eNOS) and neuronal NOS (nNOS). bio-techne.comrndsystems.com
Table 1: Comparative Inhibition of Nitric Oxide Synthase (NOS) Isoforms by Aminoguanidine
| NOS Isoform | Inhibition Potency | Key Findings | References |
|---|---|---|---|
| Inducible NOS (iNOS) | High | Acts as a selective, irreversible, and potent inhibitor. | nih.govplos.orgbio-techne.comrndsystems.com |
| Neuronal NOS (nNOS) | Low | Significantly less potent inhibition compared to iNOS. | bio-techne.comrndsystems.comdrugbank.com |
| Endothelial NOS (eNOS) | Low | Displays selectivity for iNOS over eNOS. | bio-techne.comrndsystems.com |
A direct consequence of iNOS inhibition by aminoguanidine is the downregulation of nitric oxide (NO) production, particularly in states of inflammation or pathological stress. nih.govnih.gov In experimental models, aminoguanidine administration effectively reduces the elevated levels of NO metabolites like nitrites and nitrates. plos.orgnih.govscispace.com For example, in cultured rat hepatocytes stimulated with inflammatory cytokines, aminoguanidine markedly blocked NO production in a dose-dependent manner, with a maximum inhibition rate of 53.7%. nih.gov Similarly, in a mouse model of Nocardia brasiliensis infection, treatment with aminoguanidine led to a significant decrease in plasma nitrate (B79036) and nitrite (B80452) formation, confirming that iNOS activity was effectively reduced. plos.org This reduction in excessive NO synthesis is believed to be a primary mechanism through which aminoguanidine exerts its effects in various experimental models of inflammatory and diabetic complications. nih.govresearchgate.net The inhibition of NO production has been linked to the amelioration of pathological processes, such as the reduction of glomerulosclerosis in an experimental lupus nephritis model. nih.gov
Table 2: Research Findings on Aminoguanidine's Effect on Nitric Oxide (NO) Production
| Experimental Model | Effect on NO Production | Outcome | References |
|---|---|---|---|
| Cultured Rat Hepatocytes | Dose-dependent inhibition of NO production (max 53.7%). | Blocked NO production stimulated by inflammatory factors. | nih.gov |
| NZB/W F1 Mice (Lupus Model) | Reduced urinary nitrite production. | Diminished glomerulosclerosis and reduced glomerular iNOS staining. | nih.gov |
| Mice with N. brasiliensis Infection | Decreased nitrate and nitrite formation in plasma. | Confirmed effective iNOS inhibition. | plos.org |
| Immobilization-Stressed Rats | Prevented sustained increase in nitrite production by testicular tissue. | Blocked sustained decrease in steroid production. | scispace.com |
Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibition
Aminoguanidine is also known to inhibit semicarbazide-sensitive amine oxidase (SSAO), also known as primary-amine oxidase. oup.comwikipedia.org SSAO is an enzyme involved in the oxidative deamination of primary amines, a process that generates hydrogen peroxide, ammonia, and aldehydes. wikipedia.org The enzyme is found in various tissues, including the smooth muscle of blood vessels, and its activity is elevated in conditions like diabetes mellitus and atherosclerosis. wikipedia.org The inhibition of SSAO is one of the proposed mechanisms contributing to the pharmacological effects of aminoguanidine. oup.com Increased SSAO activity has been observed in myocardial ischemia-reperfusion injury, and its inhibition has been shown to be protective. nih.gov
Diamine Oxidase (DAO) Inhibition
Aminoguanidine is a well-documented inhibitor of diamine oxidase (DAO), an enzyme responsible for the degradation of diamines such as histamine (B1213489) and putrescine. biocrick.comresearchgate.netnih.govnih.gov DAO plays a crucial role in histamine metabolism, particularly in the gastrointestinal tract. tandfonline.commdpi.com By inhibiting DAO, aminoguanidine can block the breakdown of these bioactive amines. nih.gov In a study involving rats that underwent small bowel resection, aminoguanidine treatment completely inhibited DAO activity in the ileal remnants. nih.gov This inhibition can lead to an accumulation of DAO substrates. While DAO demonstrates the highest affinity for histamine, it also facilitates the oxidative deamination of other diamines like putrescine. tandfonline.com The inhibition of DAO by aminoguanidine is considered potent and irreversible. mdpi.com
Aldose Reductase Inhibition
The role of aminoguanidine as an inhibitor of aldose reductase has been reported in some literature. drugbank.comoup.com Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. This pathway is implicated in the pathogenesis of diabetic complications. However, the inhibitory effect of aminoguanidine on this enzyme is not universally confirmed and appears to be context-dependent. One study investigating its effects in short-term galactose-fed rats concluded that aminoguanidine did not inhibit aldose reductase activity in vivo at the doses tested. nih.gov This contrasts with other reports that list aldose reductase inhibition as one of its biological actions. drugbank.comoup.com Therefore, while mentioned as a potential mechanism, its significance compared to its more potent effects on NOS and amine oxidases remains an area of further investigation.
Antioxidant and Oxidative Stress Modulatory Properties
Aminoguanidine hydrochloride demonstrates significant antioxidant capabilities and modulates oxidative stress through several distinct mechanisms. These properties contribute to its protective effects in various biological models. The compound is known to prevent the formation of reactive oxygen species (ROS) and attenuate lipid peroxidation in cells and tissues. epa.gov Its antioxidant actions are linked to its ability to scavenge free radicals and influence the body's natural antioxidant defense systems. epa.govnih.gov
Aminoguanidine acts as a direct scavenger of various highly reactive molecules that cause cellular damage. Research has shown it is an effective scavenger of hydroxyl radicals (HO•). nih.govnih.gov Studies using electron paramagnetic resonance confirmed its ability to trap these damaging radicals. nih.gov Furthermore, aminoguanidine has been shown to scavenge hydrogen peroxide (H₂O₂) and can reduce H₂O₂-induced hydroxylation in a dose-dependent manner. nih.govtaylorandfrancis.com Its scavenging activity also extends to metal cations, such as Fe(III) and Cu(II), which can participate in reactions that generate ROS. rsc.org This direct quenching of ROS is a key component of its antioxidant profile, helping to prevent oxidant-induced apoptosis and cellular damage. nih.gov
Aminoguanidine effectively reduces lipid peroxidation, the process where oxidants damage lipids, leading to cell membrane damage and the formation of harmful byproducts. In experimental models of diabetes, aminoguanidine treatment has been shown to decrease levels of malondialdehyde (MDA), a key marker of lipid peroxidation, in both erythrocytes and kidney tissues. nih.govnih.gov Similarly, studies on streptozotocin-induced diabetic rats revealed that aminoguanidine administration lowered plasma lipid hydroperoxides and thiobarbituric acid-reactive substances (TBARS) in red blood cell membranes. nih.gov
In-depth investigations into its mechanism show that aminoguanidine prevents the loss of polyunsaturated fatty acids and delays the formation of conjugated dienes, both sensitive indicators of lipid peroxidation. ahajournals.org This protective effect has also been observed in models of ischemia-reperfusion injury, where aminoguanidine treatment significantly reduced MDA levels and prevented further oxidative damage. nih.govcdnsciencepub.com In diabetic rabbits, aminoguanidine completely prevented the expected increase in vitreous lipid peroxide levels, further demonstrating its potent ability to inhibit lipid peroxidation in vivo. nih.gov
Table 1: Effect of Aminoguanidine on Lipid Peroxidation Markers in Experimental Models
| Experimental Model | Marker | Control/Untreated Diabetic | Aminoguanidine-Treated Diabetic | Percentage Change | Source |
|---|---|---|---|---|---|
| STZ-Induced Diabetic Rats (Plasma) | Lipid Hydroperoxide (μmol/L) | 7.53 ± 2.03 | 6.23 ± 0.59 | -17.3% | nih.gov |
| STZ-Induced Diabetic Rats (RBC Membrane) | TBARS (nmol/mL) | 2.67 ± 0.46 | 1.93 ± 0.12 | -27.7% | nih.gov |
| STZ-Induced Diabetic Rats (Kidney) | Malondialdehyde (MDA) | Significantly Elevated | Increase Attenuated | Reduced vs. Untreated | nih.gov |
| Renal Ischemia-Reperfusion (Kidney) | TBARS (nmol/g tissue) | 345.3 ± 15 | 180.3 ± 3.8 | -47.8% | nih.govmdpi.com |
Aminoguanidine also modulates the activity of the body's own antioxidant enzymes, although its effects can vary depending on the specific enzyme, tissue, and experimental conditions. In studies of diabetic rats, aminoguanidine treatment attenuated the diabetes-induced decrease in the activities of Superoxide (B77818) Dismutase (SOD) and catalase in the kidneys. nih.gov In a separate study on diabetic erythrocytes, it augmented the activity of Glutathione (B108866) Peroxidase (GPx) after 12 weeks of treatment but was associated with a decrease in SOD and catalase activities over the same period. nih.gov
In models of renal ischemia-reperfusion injury, aminoguanidine demonstrated a clear protective effect by recovering Glutathione S-transferase (GST) activity, which was significantly impaired by the injury. nih.govmdpi.com It also helped to restore the pool of reduced glutathione (GSH). nih.gov Similarly, in rats with amikacin-induced oxidative stress, aminoguanidine treatment led to a significant increase in the activities of SOD, GPx, and catalase. ndpublisher.in Research on acute liver injury found that pre-treatment with aminoguanidine significantly reduced the consumption of antioxidant enzymes like Glutathione Reductase (GR), GST, and GPx, indicating a preservation of the antioxidant defense system. researchgate.net However, in a model of sciatic nerve injury, aminoguanidine did not cause a significant change in SOD activity and was associated with a decrease in GPx activity after 7 days of reperfusion. cdnsciencepub.com
Table 2: Influence of Aminoguanidine on Endogenous Antioxidant Enzyme Activity
| Enzyme | Experimental Model | Effect of Aminoguanidine | Source |
|---|---|---|---|
| Superoxide Dismutase (SOD) | Diabetic Rat Kidney | Attenuated decrease in activity | nih.gov |
| Catalase | Diabetic Rat Kidney | Attenuated decrease in activity | nih.gov |
| Glutathione Peroxidase (GPx) | Diabetic Rat Erythrocytes (12 weeks) | Augmented activity | nih.gov |
| Glutathione S-transferase (GST) | Renal Ischemia-Reperfusion | Recovered activity | nih.govmdpi.com |
| GPx, SOD, Catalase | Amikacin-Treated Rats | Significantly increased activity | ndpublisher.in |
| GPx, GST, GR | CCl4-Induced Liver Injury | Reduced consumption of enzymes | researchgate.net |
Modulation of Polyamine Metabolism
Aminoguanidine is widely recognized as a modulator of polyamine metabolism, primarily through its action as an inhibitor of copper-dependent amine oxidases (CuAO), also known as diamine oxidases (DAO). nih.govmdpi.comresearchgate.net These enzymes are involved in the catabolism (breakdown) of polyamines, particularly the diamine putrescine. nih.govresearchgate.net By inhibiting these enzymes, aminoguanidine blocks the degradation of polyamines and is frequently used in research to study the physiological roles of polyamine catabolism. nih.govresearchgate.net
The catabolism of polyamines by enzymes like DAO and polyamine oxidase (PAO) is a critical process for regulating the cellular levels of these important molecules. mdpi.comresearchgate.net In plant studies, aminoguanidine treatment has been shown to alter polyamine homeostasis. For instance, in tomato roots under salt stress, aminoguanidine not only inhibited CuAO but also reduced the activity of PAO. mdpi.com This inhibition of catabolic enzymes can lead to changes in the concentrations of various polyamines. The same study observed that aminoguanidine treatment significantly reduced the levels of putrescine. mdpi.com In other contexts, inhibiting polyamine catabolism is expected to increase the levels of polyamines like putrescine, spermidine, and spermine (B22157). biorxiv.org
In biochemical and cell culture applications, aminoguanidine is often added to the culture medium to prevent the oxidation of polyamines by serum amine oxidases, ensuring the stability of the compounds being studied. jci.orgnih.gov Research in a rat model of acute liver injury showed that aminoguanidine pre-treatment led to a decrease in the activity of polyamine catabolism enzymes, specifically putrescine oxidase and spermine oxidase. researchgate.net This modulation of polyamine pathways is a key aspect of aminoguanidine's biological activity, distinct from its better-known roles as an inhibitor of nitric oxide synthase and advanced glycation end-product formation. nih.gov
Table 3: Effect of Aminoguanidine on Free Polyamine Content in Tomato Roots
| Polyamine | Treatment Condition | Effect of Aminoguanidine | Source |
|---|---|---|---|
| Putrescine (Put) | Control & Salt Stress | Considerably reduced levels | mdpi.com |
| Spermidine (Spd) | 250 mM NaCl | Reduced concentration | mdpi.com |
| Spermine (Spm) | Control & Salt Stress | Not influenced | mdpi.com |
Preclinical Investigations and in Vivo/in Vitro Experimental Models
In Vitro Glycation Model Systems
In vitro models are fundamental for isolating and studying the chemical reactions involved in protein glycation and for evaluating the efficacy of inhibitory compounds like aminoguanidine (B1677879). These systems typically involve incubating a protein with a reducing sugar and observing the formation of AGEs with and without the presence of the inhibitor.
Bovine Serum Albumin (BSA) is frequently used in glycation assays due to its structural similarity to human serum albumin, its ready availability, and its well-characterized properties. In these assays, BSA is incubated with high concentrations of reducing sugars, such as glucose or fructose, to accelerate the formation of AGEs. herbmedpharmacol.com The extent of glycation is often measured by an increase in fluorescence, which is characteristic of certain AGEs. nih.govpnas.org Studies consistently demonstrate that aminoguanidine significantly inhibits the development of this fluorescence in a concentration-dependent manner. For instance, when BSA was glycated in the presence of various concentrations of aminoguanidine, the inhibition of fluorescence was significant at all tested levels. nih.gov One study documented inhibition of 31%, 65%, 69%, and 82% at aminoguanidine concentrations of 1, 5, 10, and 25 mM, respectively. nih.gov This inhibitory effect was also confirmed in experiments using thermal glycation to rapidly produce an AGE-BSA standard, where aminoguanidine reduced the intensity of the glycation-induced fluorescence. nih.govscispace.com
Table 1: Inhibition of Bovine Serum Albumin (BSA) Glycation by Aminoguanidine Data sourced from reference nih.gov.
| Aminoguanidine Concentration (mM) | Inhibition of Fluorescence (%) |
|---|---|
| 1 | 31 |
| 5 | 65 |
| 10 | 69 |
| 25 | 82 |
Ribonuclease A (RNase A) is another protein used in these model systems. Mechanistic studies have shown that aminoguanidine effectively inhibits the formation of glucose-derived AGEs on RNase A. nih.gov At various molar ratios of aminoguanidine to glucose, inhibition ranged from 67% to 85%. nih.gov Further analysis indicated that aminoguanidine achieves this by reacting with fragmentation products derived from Amadori products in the solution, rather than by forming an adduct with the already glycosylated peptide. nih.gov In a different model, RNase A exposed to cigarette smoke condensate, a source of reactive glycation products, showed a time-dependent increase in AGE-type fluorescence and protein cross-linking, both of which were inhibited by aminoguanidine. pnas.org
Beyond general fluorescence, the inhibitory action of aminoguanidine has been assessed by quantifying specific AGEs and glycoxidation markers.
Fluorescent AGEs : As noted in protein glycation assays, aminoguanidine is a potent inhibitor of the formation of fluorescent AGEs in various in vitro systems. nih.govopen.ac.uk This is considered one of its primary and most consistently observed effects. Comparative studies have found aminoguanidine to be highly effective at reducing fluorescence and protein cross-linking, likely due to its multiple reaction sites. open.ac.uk
Nε-(carboxymethyl)lysine (CML) : CML is a major non-fluorescent AGE implicated in diabetic complications. rsc.orgahajournals.org In vitro studies have shown that aminoguanidine can inhibit the formation of CML. nih.govnih.gov A kinetic model of the Maillard reaction between glucose and collagen suggested that aminoguanidine effectively blocks the "glyoxal route," a major pathway for CML generation, particularly at lower glucose concentrations. nih.gov However, results from in vivo studies have been less consistent. In streptozotocin-diabetic rats, aminoguanidine treatment that successfully reduced albuminuria failed to inhibit the accumulation of CML in skin collagen. nih.gov
Pentosidine (B29645) : Pentosidine is a fluorescent, cross-linking AGE that serves as a biomarker for cumulative protein damage. nih.govsc.edu In vitro, the formation of pentosidine from carbohydrates is inhibited by aminoguanidine. sc.edu This was supported by a study in broiler breeder hens where dietary aminoguanidine retarded the rate of pentosidine accumulation in skin collagen. nih.gov In contrast, another study in diabetic rats found that aminoguanidine did not prevent the increase in pentosidine in skin collagen, mirroring the findings for CML in the same model. nih.gov Similarly, long-term administration of aminoguanidine to aging Fischer 344 rats had no significant effect on the accumulation of pentosidine in skin and tendon collagen. oup.com
Beta2-microglobulin (β2M) is a protein of significant clinical interest as its modified form, AGE-β2M, is a primary component of amyloid fibrils in dialysis-related amyloidosis. nih.govnih.gov In vitro studies have specifically investigated the ability of aminoguanidine to prevent the glycation of this protein. nih.gov When β2M was incubated with glucose, aminoguanidine inhibited the formation of CML on the protein in a dose-dependent manner. nih.gov At aminoguanidine-to-glucose molar ratios ranging from 1:8 to 1:1, the inhibition of CML formation was between 26% and 53%. nih.gov In the same experiments, aminoguanidine also suppressed the generation of fluorescent AGEs on β2M by 30% to 70%. nih.gov These findings suggest that aminoguanidine could potentially interfere with the pathological processes leading to dialysis-related amyloidosis by inhibiting the initial glycation of β2M. nih.gov
Table 2: In Vitro Inhibition of Beta2-Microglobulin (β2M) Glycation by Aminoguanidine Data sourced from reference nih.gov.
| Target Marker | Aminoguanidine-to-Glucose Molar Ratio | Observed Inhibition (%) |
|---|---|---|
| Nε-(carboxymethyl)lysine (CML) | 1:8 to 1:1 | 26 - 53 |
| Fluorescent AGEs | 1:8 to 1:1 | 30 - 70 |
Animal Models of Disease Pathology
Animal models, particularly those mimicking diabetic complications, have been crucial for evaluating the therapeutic potential of aminoguanidine in a complex biological system.
Streptozotocin (STZ)-induced diabetes in rats is a widely used model to study diabetic complications. nih.govscispace.comnih.gov These animals develop pathologies that resemble human diabetic complications, including nephropathy and retinopathy. scispace.comarvojournals.org Other models include the spontaneously diabetic Torii (SDT) rat and the db/db mouse. arvojournals.orgscirp.org
The efficacy of aminoguanidine in mitigating diabetic nephropathy has been a major focus of animal studies. One of the most consistent findings is its effect on urinary protein excretion. In STZ-induced diabetic rats, treatment with aminoguanidine significantly inhibits the development of albuminuria, a key indicator of diabetic kidney damage. nih.govaustin.org.au One study reported an approximate 60% reduction in the development of albuminuria in treated diabetic rats compared to untreated ones. nih.gov This anti-proteinuric effect has been observed in multiple studies, even in cases where aminoguanidine did not appear to reduce the accumulation of specific AGEs like CML and pentosidine in skin collagen. nih.govoup.com
Beyond functional improvements like reduced proteinuria, aminoguanidine has also been shown to ameliorate structural damage in the diabetic kidney. In diabetic animal models, it attenuates the development of glomerular sclerosis. diabetesjournals.orgresearchgate.net Specifically, treatment with aminoguanidine has been found to inhibit glomerular hypertrophy and the expansion of the mesangial matrix, which are characteristic features of diabetic nephropathy. diabetesjournals.orgresearchgate.netnih.gov The mechanism for this appears to be linked to the inhibition of profibrotic pathways. Aminoguanidine treatment in diabetic rats has been shown to reduce the overexpression of profibrotic growth factors, such as Transforming Growth Factor-beta1 (TGF-β1) and Platelet-Derived Growth Factor B-chain (PDGF-B), and to decrease the deposition of type IV collagen in both the glomeruli and the tubulointerstitium. nih.gov
Table 3: Summary of Aminoguanidine Effects on Diabetic Nephropathy Markers in Animal Models
| Pathological Marker | Effect of Aminoguanidine Treatment | Supporting References |
|---|---|---|
| Proteinuria / Albuminuria | Significantly reduced/inhibited | nih.govscispace.comaustin.org.auoup.comnih.gov |
| Glomerular Hypertrophy | Inhibited | diabetesjournals.orgresearchgate.net |
| Mesangial Matrix Expansion | Inhibited / Reduced | diabetesjournals.orgresearchgate.netnih.gov |
| Glomerular Sclerosis | Attenuated | diabetesjournals.orgresearchgate.net |
| Collagen IV Deposition | Reduced | nih.gov |
| Profibrotic Growth Factor (TGF-β1, PDGF-B) Expression | Attenuated | nih.gov |
Neurodegenerative and Ischemic Injury Models
Aminoguanidine hydrochloride has demonstrated significant neuroprotective effects in preclinical models of focal cerebral ischemia, or stroke. ahajournals.org In a rodent model of stroke involving permanent occlusion of the middle cerebral artery and common carotid artery, aminoguanidine administration resulted in a substantial reduction of infarct volume. ahajournals.org When administered 15 minutes after the onset of ischemia, it reduced the infarct volume to 1.3% of the hemisphere compared to 7.6% in control animals. ahajournals.org
Importantly, aminoguanidine retained its cerebroprotective activity even when administered up to two hours after the ischemic event, with an 88% and 85% reduction in infarct volume when given at 60 and 120 minutes post-ischemia, respectively. ahajournals.org The neuroprotective mechanism of aminoguanidine in stroke is thought to involve multiple pathways. One proposed mechanism is the inhibition of inducible nitric oxide synthase (iNOS), which is induced in the later stages of cerebral ischemia and contributes to delayed neuronal damage. nih.govnih.gov Studies have shown that aminoguanidine can suppress the activity of NADPH-diaphorase, a marker for NOS, and reduce the number of NADPH-diaphorase positive cells in the hippocampus following ischemic brain injury. nih.gov Another potential mechanism is the inhibition of brain polyamine oxidase (PAO), as polyamine metabolism has been implicated in the pathogenesis of cerebral ischemia. ahajournals.org
Neuroprotective Effects of Aminoguanidine in Experimental Stroke Models
| Experimental Model | Timing of Administration | Key Finding | Reference |
|---|---|---|---|
| Rodent model of focal cerebral infarction | 15 minutes post-ischemia | Reduced infarct volume from 7.6% to 1.3% of the hemisphere. | ahajournals.org |
| Rodent model of focal cerebral infarction | 60 minutes post-ischemia | 88% reduction in infarct volume. | ahajournals.org |
| Rodent model of focal cerebral infarction | 120 minutes post-ischemia | 85% reduction in infarct volume. | ahajournals.org |
| Rat model of four-vessel occlusion | Immediately after ischemic insult | Suppressed NADPH-diaphorase activity and reduced the number of positive cells in the hippocampus. | nih.gov |
Methylglyoxal-Induced Neurotoxicity
Methylglyoxal (B44143), a reactive dicarbonyl compound, is implicated in the formation of advanced glycation end products (AGEs) and subsequent neuronal dysfunction. nih.govunimi.it Studies have investigated the protective effects of aminoguanidine against methylglyoxal-induced neurotoxicity. In human neuroblastoma cells, methylglyoxal demonstrated dose-dependent toxicity. nih.gov Pre-incubation with aminoguanidine significantly reduced this toxicity, suggesting that carbonyl scavengers like aminoguanidine could be a promising strategy to mitigate the neurotoxic effects of reactive carbonyl compounds. nih.gov
Further research in animal models has shown that methylglyoxal administration can impair memory and induce anxiety-like behaviors, along with increasing protein carbonylation in brain tissue, a marker of oxidative stress. brieflands.com Aminoguanidine treatment was found to reduce this protein carbonylation and alleviate anxiety-like behaviors. brieflands.com Histopathological analysis revealed that aminoguanidine improved neuronal survival in the hippocampus, specifically in the CA1 and dentate gyrus (DG) areas, which were damaged by methylglyoxal exposure. brieflands.com
Table 1: Effects of Aminoguanidine on Methylglyoxal-Induced Neurotoxicity
| Experimental Model | Key Findings | Reference |
|---|---|---|
| Human Neuroblastoma Cells | Aminoguanidine significantly reduced methylglyoxal-induced cell toxicity. | nih.gov |
| Rat Model | Aminoguanidine reduced methylglyoxal-induced protein carbonylation in brain tissue and alleviated anxiety-like behaviors. | brieflands.com |
| Rat Model | Aminoguanidine improved neuronal survival in the CA1 and DG regions of the hippocampus following methylglyoxal exposure. | brieflands.com |
Hypoxic-Ischemic Brain Damage
The neuroprotective effects of aminoguanidine have been explored in models of hypoxic-ischemic brain injury. In a neonatal rat model, administration of aminoguanidine significantly reduced the infarct volume in both the cerebral cortex and striatum following hypoxia-ischemia. nih.gov This protective effect was associated with the suppression of a delayed increase in nitric oxide (NO) metabolites in the brain. nih.gov
Studies using a rat model of transient focal cerebral ischemia have also demonstrated the cerebroprotective effects of aminoguanidine. Administration of aminoguanidine after the onset of ischemia led to a significant reduction in infarct volume. ahajournals.org This protective effect was observed even when the compound was administered up to two hours after the ischemic event. ahajournals.org Furthermore, in a four-vessel occlusion model in rats, aminoguanidine was found to attenuate the development of NADPH-diaphorase activity, an indicator of neuronal stress, and reduce brain tissue damage in the CA1 region of the hippocampus. scispace.com
Table 2: Neuroprotective Effects of Aminoguanidine in Hypoxic-Ischemic Brain Damage Models
| Experimental Model | Key Findings | Reference |
|---|---|---|
| Neonatal Rat Model of Hypoxia-Ischemia | Significantly reduced infarct volume in the cerebral cortex and striatum. | nih.gov |
| Rat Model of Transient Focal Cerebral Ischemia | Significantly reduced infarct volume, even when administered up to 2 hours post-ischemia. | ahajournals.org |
| Rat Four-Vessel Occlusion Model | Attenuated NADPH-diaphorase activity and reduced damage in the hippocampal CA1 region. | scispace.com |
Oxidative Stress in Neural Tissues
Aminoguanidine has been investigated for its ability to counteract oxidative stress in neural tissues in various experimental settings. In a rat model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, aminoguanidine treatment significantly decreased the clinical severity of the disease. nih.gov This was accompanied by a reduction in oxidative and nitrosative stress in the brain, as evidenced by decreased superoxide (B77818) dismutase (SOD) activity in the EAE group, which was mitigated by aminoguanidine. nih.gov
In the context of sciatic nerve ischemia-reperfusion injury in rats, aminoguanidine treatment led to a significant reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation, on the 7th and 14th days of reperfusion. cdnsciencepub.comnih.gov It also increased the total antioxidant capacity (TAC) at day 7 of reperfusion. cdnsciencepub.comnih.gov These findings suggest that aminoguanidine's protective effects are, at least in part, due to its ability to mitigate oxidative stress. cdnsciencepub.comnih.gov
Renal Ischemia-Reperfusion Injury
The protective potential of aminoguanidine has been evaluated in models of renal ischemia-reperfusion (I/R) injury. In a rat model where renal vessels were occluded, I/R injury led to a significant increase in malondialdehyde (MDA) levels in the kidney tissue. nih.govscispace.com Administration of aminoguanidine significantly reduced these elevated MDA levels. nih.govscispace.com
In a murine model of renal I/R, aminoguanidine treatment was shown to prevent kidney damage by improving the glomerular filtration rate and reducing levels of neutrophil gelatinase-associated lipocalin (NGAL), a biomarker for acute kidney injury. nih.gov The protective effects of aminoguanidine in this model were associated with the suppression of oxidative stress, as well as reductions in inducible nitric oxide synthase (iNOS), heat shock protein 27 (Hsp27), arginase-2 (Arg-2), and transforming growth factor-β1 (TGF-β1). nih.gov
Table 3: Effects of Aminoguanidine on Renal Ischemia-Reperfusion Injury
| Experimental Model | Key Findings | Reference |
|---|---|---|
| Rat Model of Renal I/R | Significantly reduced elevated levels of malondialdehyde (MDA) in kidney tissue. | nih.govscispace.com |
| Murine Model of Renal I/R | Improved glomerular filtration rate, reduced NGAL levels, and suppressed oxidative stress and inflammatory markers. | nih.gov |
Sciatic Nerve Ischemia-Reperfusion Injury
The efficacy of aminoguanidine in mitigating damage from sciatic nerve ischemia-reperfusion (I/R) has been demonstrated in rat models. In these studies, aminoguanidine treatment significantly improved the sciatic functional index (SFI), a measure of nerve function, on the 7th and 14th days of reperfusion. cdnsciencepub.comnih.gov This functional improvement was accompanied by a reduction in oxidative stress markers, such as malondialdehyde (MDA), and a decrease in the rate of apoptosis in the nerve tissue. cdnsciencepub.comnih.govsid.ir
Histological examination revealed that aminoguanidine treatment led to a significant decrease in ischemic fiber degeneration (IFD) and nerve edema. nih.govresearchgate.net The ultrastructural features of the axons also showed remarkable improvement, with a significant reduction in myelin breakdown. nih.gov These findings indicate that aminoguanidine exerts protective effects against sciatic nerve I/R injury by reducing oxidative stress, apoptosis, and structural damage to the nerve. cdnsciencepub.comnih.govnih.govresearchgate.net
Table 4: Protective Effects of Aminoguanidine on Sciatic Nerve Ischemia-Reperfusion Injury
| Experimental Model | Key Findings | Reference |
|---|---|---|
| Rat Model of Sciatic Nerve I/R | Improved sciatic functional index (SFI) and reduced malondialdehyde (MDA) levels and apoptosis. | cdnsciencepub.comnih.govsid.ir |
| Rat Model of Sciatic Nerve I/R | Decreased ischemic fiber degeneration (IFD), nerve edema, and myelin breakdown. | nih.govresearchgate.net |
Periodontal Disease Models
The role of aminoguanidine has been investigated in animal models of periodontal disease. In a rat model where periodontitis was induced by ligation, treatment with aminoguanidine significantly reduced several inflammatory parameters. nih.gov This included a decrease in inducible nitric oxide synthase (iNOS) activity and expression, neutrophil infiltration, lipid peroxidation, and the formation of nitrotyrosine and poly (ADP-ribose) polymerase activation. nih.gov
Furthermore, aminoguanidine treatment significantly reduced Evans blue extravasation in the gingivomucosal tissue, indicating decreased vascular permeability, and also lessened alveolar bone destruction. nih.gov These results suggest that aminoguanidine protects against tissue damage associated with periodontitis by inhibiting nitric oxide production and oxidative stress. nih.gov In a study on cats with induced periapical lesions, aminoguanidine treatment also resulted in a significantly lower degree of inflammation compared to the control group. researchgate.net
Induced Hepatotoxicity
The hepatoprotective effects of aminoguanidine have been studied in a rat model of acute liver injury induced by carbon tetrachloride (CCl4). nih.gov Pre-treatment with aminoguanidine before CCl4 exposure led to a significant reduction in biochemical markers of acute liver injury, such as AST, ALT, and SDH. nih.gov It also decreased pro-oxidative markers like H2O2, TOS, TBARS, and LOOH. nih.gov
Aminoguanidine treatment resulted in a significant reduction in the consumption of antioxidant enzymes and a decrease in pro-inflammatory markers. nih.gov Histologically, aminoguanidine led to a marked reduction in the necrotic area and a significant increase in the number of apoptotic hepatocytes, suggesting that it promotes the removal of damaged cells. nih.gov The hepatoprotective mechanisms of aminoguanidine in this model are attributed to its strong antioxidant effects, inhibition of pro-oxidative and pro-inflammatory mediators, and induction of apoptosis in damaged hepatocytes. nih.gov
Cellular and Molecular Responses in Disease Models
Aminoguanidine hydrochloride has been the subject of numerous preclinical investigations to elucidate its mechanisms of action at the cellular and molecular level across various disease models. These studies have revealed its influence on inflammatory pathways, endothelial function, tissue remodeling, cell survival, mitochondrial activity, and DNA integrity.
Modulation of Inflammatory Cytokines and Markers (e.g., TNF-alpha, IL-1β, IL-6, IL-10)
Aminoguanidine has demonstrated significant modulatory effects on key inflammatory cytokines in various experimental settings. In models of diabetic nephropathy, treatment with aminoguanidine has been shown to reduce the expression of tumor necrosis factor-alpha (TNF-α). researchgate.net This reduction in TNF-α is linked to a decrease in the production of inducible nitric oxide synthase (iNOS) and consequently, lower levels of nitric oxide (NO), a key inflammatory mediator. researchgate.net In a mouse model of Alzheimer's disease, aminoguanidine treatment inhibited the expression of iNOS induced by amyloid-β, which was associated with a reduction in TNF-α mRNA levels. nih.gov
In a rat model of lipopolysaccharide (LPS)-induced systemic and lung inflammation, aminoguanidine administration was found to affect the levels of various cytokines in the bronchoalveolar lavage fluid (BALF). nih.gov Studies on rat articular chondrocytes stimulated with interleukin-1β (IL-1β) have shown that aminoguanidine can inhibit the IL-1β-induced expression of iNOS and cyclooxygenase-2 (COX-2) by blocking the NF-κB signaling pathway. nih.gov This suggests a direct anti-inflammatory effect at the cellular level.
Furthermore, in a mouse model of renal ischemia-reperfusion injury (IRI), aminoguanidine pretreatment was associated with the inhibition of inflammation, as evidenced by the prevention of IL-1β and IL-6 mRNA upregulation. nih.gov Interestingly, it also modulated the anti-inflammatory cytokines, preventing the upregulation of Foxp3 and IL-10 mRNA. nih.govdntb.gov.ua In a separate study on CFA-induced thermal hyperalgesia in mice, aminoguanidine pretreatment prevented the increase of pro-inflammatory cytokines TNF-α and IL-1β, while reducing the levels of the anti-inflammatory cytokine IL-10. researchgate.net However, another study on hepcidin (B1576463) transcription in hepatocytes found that aminoguanidine did not inhibit the stimulation of hepcidin by cytokines like IL-1 and IL-6, suggesting that nitric oxide may not be involved in this specific inflammatory pathway. pnas.org
The table below summarizes the observed effects of aminoguanidine on various inflammatory cytokines and markers in different experimental models.
| Cytokine/Marker | Disease Model | Observed Effect of Aminoguanidine |
| TNF-α | Diabetic Nephropathy (rats) | Reduced expression |
| Alzheimer's Disease (mice) | Inhibited Aβ-induced increase in mRNA levels | |
| CFA-induced Thermal Hyperalgesia (mice) | Prevented increase in expression | |
| IL-1β | Renal Ischemia-Reperfusion Injury (mice) | Prevented mRNA upregulation |
| CFA-induced Thermal Hyperalgesia (mice) | Prevented increase in expression | |
| Rat Articular Chondrocytes | Inhibited IL-1β-induced iNOS and COX-2 expression | |
| IL-6 | Renal Ischemia-Reperfusion Injury (mice) | Prevented mRNA upregulation |
| LPS-induced Inflammation (rats) | Reduced levels | |
| IL-10 | Renal Ischemia-Reperfusion Injury (mice) | Prevented mRNA upregulation |
| CFA-induced Thermal Hyperalgesia (mice) | Reduced expression | |
| iNOS | Diabetic Nephropathy (rats) | Reduced expression |
| Alzheimer's Disease (mice) | Inhibited Aβ-induced expression | |
| Rat Articular Chondrocytes | Inhibited IL-1β-induced expression | |
| COX-2 | Rat Articular Chondrocytes | Inhibited IL-1β-induced expression |
| NF-κB | Rat Articular Chondrocytes | Inhibited activation |
Endothelial Activation and Integrity (e.g., VE-cadherin, PECAM)
Aminoguanidine has been shown to influence endothelial activation and preserve the integrity of the endothelial barrier in preclinical models. In a mouse model of renal ischemia-reperfusion injury, aminoguanidine pretreatment effectively prevented endothelial dysfunction. nih.gov This was demonstrated by the significant reduction in the mRNA expression of vascular endothelial-cadherin (VE-cadherin) and platelet endothelial cell adhesion molecule (PECAM-1), which were otherwise upregulated by the injury. nih.govmdpi-res.com The preservation of endothelial integrity is crucial for preventing vascular leakage and subsequent tissue damage. The protective effects of aminoguanidine on the endothelium are thought to be linked to its antioxidant properties. nih.gov
The table below details the effects of aminoguanidine on markers of endothelial activation and integrity.
| Marker | Disease Model | Observed Effect of Aminoguanidine |
| VE-cadherin | Renal Ischemia-Reperfusion Injury (mice) | Prevented upregulation of mRNA expression |
| PECAM-1 | Renal Ischemia-Reperfusion Injury (mice) | Prevented upregulation of mRNA expression |
Mesenchymal Transition Markers (e.g., Vimentin, Fascin, HSP47)
Aminoguanidine has demonstrated the ability to modulate markers associated with mesenchymal transition, a process implicated in fibrosis and tissue remodeling. In a mouse model of renal ischemia-reperfusion injury, aminoguanidine treatment significantly prevented the upregulation of key mesenchymal markers. nih.gov Specifically, the mRNA expression of vimentin, fascin, and heat shock protein 47 (HSP47) was found to be markedly reduced in the kidneys of aminoguanidine-treated mice compared to the untreated injury group. nih.govmdpi-res.com These findings suggest that aminoguanidine's antioxidant effects may play a role in preventing the pathological transition of epithelial or endothelial cells into a mesenchymal phenotype, thereby mitigating fibrosis. nih.gov
The table below summarizes the impact of aminoguanidine on mesenchymal transition markers.
| Marker | Disease Model | Observed Effect of Aminoguanidine |
| Vimentin | Renal Ischemia-Reperfusion Injury (mice) | Significantly prevented upregulation of mRNA expression |
| Fascin | Renal Ischemia-Reperfusion Injury (mice) | Significantly prevented upregulation of mRNA expression |
| HSP47 | Renal Ischemia-Reperfusion Injury (mice) | Significantly prevented upregulation of mRNA expression |
Apoptosis and Cell Survival Pathways
Aminoguanidine has been shown to exert complex and sometimes contradictory effects on apoptosis and cell survival pathways, depending on the cellular context and experimental model.
In a rat model of stroke, aminoguanidine demonstrated neuroprotective effects by significantly inhibiting the activation of calpain and caspase-3, key executioner enzymes in apoptotic pathways. nih.gov This led to reduced necrotic and apoptotic cell death in the ischemic brain. nih.gov Similarly, in pancreatic cancer xenografts, aminoguanidine treatment led to an anti-apoptotic effect, as indicated by the Bcl-2/Bax expression ratio, despite its anti-proliferative action. nih.gov In human lung carcinoma cells, aminoguanidine, as a nitric oxide inhibitor, was shown to have the opposite effect of NO donors, which were found to inhibit cisplatin-induced cell death by up-regulating Bcl-2. researchgate.net
Conversely, some studies have indicated a pro-apoptotic role for aminoguanidine. For instance, in hepatocellular carcinoma, the inhibition of tumor growth by aminoguanidine was associated with a pro-apoptotic effect. nih.gov Furthermore, aminoguanidine has been reported to have a dose-dependent inhibitory effect on doxorubicin-induced apoptosis. medchemexpress.com
The table below summarizes the varied effects of aminoguanidine on apoptosis and cell survival pathways.
| Pathway/Marker | Disease Model/Cell Type | Observed Effect of Aminoguanidine |
| Calpain Activation | Rat model of stroke | Significant inhibition |
| Caspase-3 Activation | Rat model of stroke | Significant inhibition |
| Neonatal transient cerebral ischemia (rats) | Attenuated activation | |
| Bcl-2/Bax Ratio | Pancreatic cancer xenografts | Increased (anti-apoptotic) |
| Apoptosis | Doxorubicin-induced apoptosis | Dose-dependent inhibitory effect |
| Hepatocellular carcinoma | Pro-apoptotic | |
| Cisplatin-induced cell death in lung carcinoma | Opposite effect of NO donors (pro-apoptotic potential) |
Mitochondrial Bioenergetics and Function
While direct and extensive studies on the specific effects of aminoguanidine on mitochondrial bioenergetics are somewhat limited in the provided context, some evidence suggests a modulatory role. Aminoguanidine has been noted for its ability to modulate mitochondrial respiratory complexes. researchgate.net Given that mitochondria are a primary source of oxidative stress, and aminoguanidine possesses antioxidant properties, it is plausible that it influences mitochondrial function by mitigating the production of reactive oxygen species. nih.gov This is supported by findings that it can inhibit the mitochondrial caspase-dependent apoptotic pathway. nih.gov
DNA Damage Response
The influence of aminoguanidine on the DNA damage response is multifaceted. Some studies indicate a protective role, while others suggest it can induce DNA damage under certain conditions.
In human breast cancer cells (MCF-7), aminoguanidine was found to protect against the action of intracellular reactive oxygen species (ROS), which are known to cause DNA damage. redalyc.org This protective effect against ROS could explain the observed reduction in genotoxicity. redalyc.org In folic acid-deficient cells, aminoguanidine was shown to prevent glucose-induced DNA damage. nih.gov Furthermore, in A549 cells, aminoguanidine demonstrated a protective effect against doxorubicin-induced DNA damage. medchemexpress.com
Conversely, another study reported that aminoguanidine, in the presence of the transition metal Fe(III), can cause damage to supercoiled plasmid DNA through the production of hydroxyl radicals and hydrogen peroxide. nih.gov This finding raises concerns about its potential to induce DNA damage under specific biochemical conditions. nih.gov Additionally, some research has shown that aminoguanidine treatment can increase genotoxic damage in breast cancer cells when administered at certain concentrations. redalyc.org
The table below outlines the contrasting effects of aminoguanidine on the DNA damage response.
| Experimental Condition | Cell/Model Type | Observed Effect of Aminoguanidine |
| Intracellular Reactive Oxygen Species | Human breast cancer cells (MCF-7) | Protective effect |
| Glucose-induced DNA damage | Folic acid-deficient cells | Preventive effect |
| Doxorubicin-induced DNA damage | A549 cells | Protective effect |
| In the presence of Fe(III) | Supercoiled plasmid DNA | Induced DNA damage |
| Genotoxic damage | Breast cancer cells | Increased damage at specific concentrations |
Research on Aminoguanidine Derivatives and Structural Analogs
Rational Design and Synthetic Strategies
The rational design of aminoguanidine (B1677879) derivatives often focuses on modifying its reactive hydrazine (B178648) and guanidine (B92328) functionalities to create new compounds with tailored properties. Synthetic strategies are diverse, ranging from simple condensation reactions to the construction of complex heterocyclic systems.
A primary and extensively utilized strategy in the derivatization of aminoguanidine is the formation of Schiff bases. This involves the condensation reaction between the primary amino group of aminoguanidine and the carbonyl group of various aldehydes and ketones. mdpi.com This reaction is typically straightforward and results in the formation of an imine or azomethine group (C=N).
The versatility of this approach lies in the vast array of available aldehydes and ketones, which allows for the introduction of diverse structural motifs onto the aminoguanidine backbone. For instance, Schiff bases of aminoguanidine have been formed with pyridoxal (B1214274) 5'-phosphate (PLP) and pyridoxal (PL). nih.gov The reaction with PLP has been observed to occur more rapidly than with PL. nih.gov Another example is the derivatization of aminoguanidine with 4-nitrobenzaldehyde (B150856) (4-NBA) to form a Schiff base, a technique that has been employed for analytical purposes to enhance the detection of related compounds. unimi.it The formation of these Schiff bases, also known as guanylhydrazones, can be facilitated by microwave irradiation, which can lead to reduced reaction times and improved yields compared to conventional heating methods. thesciencein.org
The resulting Schiff bases, such as salicylidene aminoguanidine, often exhibit interesting coordination chemistry with metal ions and possess a range of biological activities. mdpi.com
Table 1: Examples of Aminoguanidine Schiff Base Derivatization
| Aldehyde/Ketone Reactant | Resulting Schiff Base | Key Findings | References |
|---|---|---|---|
| Pyridoxal 5'-phosphate (PLP) | PLP-aminoguanidine | Rapid in vitro formation; observed in vivo in mouse liver and kidney. | nih.gov |
| 4-Nitrobenzaldehyde (4-NBA) | 4-Nitrobenzylidene aminoguanidine | Used for analytical derivatization to improve chromatographic resolution. | unimi.it |
Closely related to Schiff bases, hydrazone analogues of aminoguanidine are synthesized by reacting aminoguanidine hydrochloride with a variety of aldehydes and ketones. nih.govnih.gov This condensation reaction typically occurs in a solvent like methanol (B129727) under reflux. nih.gov The synthesis can yield a wide array of hydrazone derivatives with yields often ranging from 50% to 99%. nih.gov
The rational design of these analogues involves selecting specific aldehydes or ketones to introduce desired functionalities. For example, various chlorobenzaldehydes, halogenated salicylaldehydes, 5-nitrofurfural, and isatin (B1672199) have been used to prepare a series of aminoguanidine hydrazones. nih.govnih.gov These modifications are intended to modulate the biological activity of the resulting compounds, leading to the exploration of their potential as antimicrobial agents or enzyme inhibitors. nih.govnih.gov Conventional synthesis methods often involve refluxing with an acid catalyst, which can lead to long reaction times and the formation of hydrochloride salts that require further processing. thesciencein.org To overcome these drawbacks, more efficient methods like microwave-assisted synthesis have been developed. thesciencein.org
A significant area of research involves the incorporation of aminoguanidine into heterocyclic ring systems, particularly 1,2,4-triazoles and 1,2,4-triazines. This strategy aims to create more rigid and structurally diverse molecules with potentially novel biological activities.
1,2,4-Triazoles: The 1,2,4-triazole (B32235) ring is a well-known pharmacophore present in many clinically used drugs. nih.gov Derivatives of aminoguanidine containing the 1,2,4-triazole moiety have been designed and synthesized as potential antibacterial agents. d-nb.info The synthesis often involves the cyclization of an N-acyl aminoguanidine derivative, which can be formed by reacting aminoguanidine with carboxylic acids or their derivatives. mdpi.com For example, a one-pot reaction of thiourea (B124793), dimethyl sulfate (B86663), and various hydrazides can efficiently produce 5-substituted 3-amino-1,2,4-triazoles. mdpi.com Another approach involves the condensation of phenyltriazole derivatives with aminoguanidine hydrochloride. nih.gov The resulting compounds have shown potent activity against various bacterial strains, including multi-drug resistant ones. d-nb.info
1,2,4-Triazines: Aminoguanidine can also serve as a key building block for the synthesis of 1,2,4-triazine (B1199460) derivatives. ijisrt.com For instance, the condensation of aminoguanidine hydrochloride with α,β-dicarbonyl compounds like methylglyoxal (B44143) and glyoxal (B1671930) leads to the formation of substituted 3-amino-1,2,4-triazine derivatives. nih.gov This reaction is fundamental to one of aminoguanidine's key mechanisms of action as an anti-glycation agent. nih.gov Furthermore, cyclization condensation of benzyl (B1604629) with aminoguanidine bicarbonate can yield amino-5,6-diphenyl-1,2,4-triazines. ijisrt.com
Specific derivatization involves the targeted synthesis of a particular aminoguanidine derivative to investigate or enhance a known biological activity. A prominent example is the synthesis of β-resorcylidene aminoguanidine (RAG).
RAG is formed through a simple condensation reaction between 2,4-dihydroxybenzaldehyde (B120756) (resorcylidene aldehyde) and aminoguanidine hydrochloride. jpp.krakow.pl The resulting precipitate can be purified by recrystallization. jpp.krakow.pl This particular derivative has been the subject of considerable study due to its potent anti-glycation and antioxidant properties. jpp.krakow.plresearchgate.net The rationale behind this specific derivatization was to create a compound that could potentially overcome some of the toxic effects associated with the parent aminoguanidine molecule while retaining or even enhancing its therapeutic effects. researchgate.net
Exploration of Diverse Biological Activities in Derivatives
The structural modification of aminoguanidine has led to the discovery of derivatives with a wide spectrum of biological activities. A key area of focus has been the enhancement of its anti-glycation potential.
Advanced glycation end products (AGEs) are implicated in the pathogenesis of diabetic complications. researchgate.net Aminoguanidine was one of the first compounds identified as an inhibitor of AGE formation. nih.gov Its mechanism of action involves trapping reactive dicarbonyl species, such as methylglyoxal, thereby preventing them from cross-linking with proteins. nih.gov
Research has shown that certain derivatives of aminoguanidine possess even greater anti-glycation activity than the parent compound. β-Resorcylidene aminoguanidine (RAG), for example, has been demonstrated to be an effective inhibitor of glycation. tandfonline.comtandfonline.com Studies have shown that RAG can effectively prevent the formation of AGEs, and this protective effect is thought to be linked to a reduction in oxidative stress. tandfonline.comtandfonline.com Both aminoguanidine and RAG are considered glycooxidation inhibitors. tandfonline.comtandfonline.com The anti-glycation activity of RAG has been demonstrated in both in vitro experiments and animal studies. researchgate.net The rationale for developing such derivatives is not only to enhance efficacy but also to potentially mitigate the toxicity concerns that have been associated with aminoguanidine at high concentrations. nih.gov
The development of aminoguanidine derivatives with superior anti-glycation properties remains a promising therapeutic strategy for managing diabetic complications and other AGE-related disorders. nih.gov
Table 2: Investigated Anti-glycation Activity of Aminoguanidine Derivatives
| Derivative | Key Findings on Anti-glycation Potential | References |
|---|---|---|
| β-Resorcylidene aminoguanidine (RAG) | Effective in preventing the formation of advanced glycation end products (AGEs), potentially through the reduction of oxidative stress. Considered a potent glycooxidation inhibitor. | tandfonline.comtandfonline.com |
| Pyridoxal aminoguanidine | Shown to be an effective anti-glycation agent. | jpp.krakow.pl |
Conjugation with Nanoparticles and Hybrid Systems
The functionalization of nanoparticles with aminoguanidine and its derivatives has led to the development of advanced hybrid systems with tailored properties for a variety of applications, ranging from biomedical therapies to catalysis and environmental remediation. This conjugation strategy aims to synergistically combine the unique physicochemical characteristics of nanomaterials with the biological or chemical activity of the aminoguanidine moiety.
Research has explored the use of various nanostructures, including gold nanoparticles, mesoporous silica, magnetic nanoparticles, and carbon dots, as scaffolds for aminoguanidine. The resulting hybrid materials often exhibit enhanced efficacy, improved stability, and novel functionalities compared to the individual components.
Gold Nanoparticle Conjugates
Gold nanoparticles (AuNPs or Gnp) have been a focus of research for conjugating with aminoguanidine, primarily to enhance its therapeutic effects while potentially reducing toxicity at high concentrations. nih.gov One significant area of investigation is the inhibition of advanced glycation end products (AGEs), which are implicated in diabetic complications.
Research Findings:
Glycation Inhibition: Studies have demonstrated that aminoguanidine conjugated with gold nanoparticles (AG-Gnp) can effectively inhibit the formation of glycation adducts. nih.govnih.gov This hybrid system has shown promise in animal models of diabetes, where it helped reduce total AGEs and Nε-(carboxymethyl)lysine (CML). nih.gov The conjugation allows for the use of lower concentrations of aminoguanidine (e.g., 0.5-1.0 mmol/L) compared to the high concentrations (>10 mmol/L) that were previously associated with toxicity. nih.govnih.gov
Mechanism: Aminoguanidine is conjugated to gold nanoparticles using cross-linking agents like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) (EDC). nih.gov The resulting AG-Gnp conjugate exhibits an absorption peak characteristic of gold nanoparticles, with a blue shift indicating successful binding. nih.gov
In Vivo Effects: In diabetic rat models, treatment with AG-Gnp not only inhibited AGE production but also showed a correlation with improved antioxidant parameters and recovery of damaged pancreatic tissue. nih.govnih.gov
Mesoporous Silica Nanoparticle Systems
Periodic mesoporous organosilica (PMO) nanoparticles have been utilized as carriers for delivering therapeutic agents. Bi-functionalization of these nanoparticles with both polyethylene (B3416737) glycol (PEG) and aminoguanidine has created sophisticated delivery systems.
Research Findings:
Gene Editing Delivery: A bi-functionalized system, denoted as AGu@PEG1500-PMO, has been developed as a nanocarrier for the Cas9-sgRNA ribonucleoprotein (RNP) complex used in CRISPR-based gene editing. nih.govresearchgate.net
Synthesis and Characterization: The synthesis involves grafting aminoguanidine hydrochloride onto chloropropyl-functionalized PEGylated PMO. nih.gov The resulting nanoparticles are characterized by a positive surface charge (+28.2 mV), which facilitates the loading of negatively charged RNP complexes via electrostatic and hydrogen-bonding interactions. nih.gov
Efficacy: The AGu@PEG1500-PMO nanocarrier demonstrated a gene-editing efficiency of approximately 40% in HT1080-GFP cells, showcasing its potential as a biocompatible and effective delivery vehicle for RNP. nih.govresearchgate.netmq.edu.au
| Parameter | Value | Source |
| Nanoparticle System | AGu@PEG1500-PMO | nih.gov |
| Zeta Potential (PEG1500-PMO) | -25 mV | nih.gov |
| Zeta Potential (AGu@PEG1500-PMO) | +28.2 mV | nih.gov |
| RNP Loading Mechanism | Electrostatic and hydrogen-bonding interactions | nih.gov |
| Gene Editing Efficiency | ~40% GFP gene knockdown | nih.govresearchgate.netmq.edu.au |
| An interactive data table with detailed characterization of the AGu@PEG1500-PMO nanocarrier. |
Other Hybrid Systems
The versatility of aminoguanidine has allowed for its incorporation into various other nanoparticle-based systems, each designed for a specific application.
Research Findings:
Hydrogel Systems for Drug Delivery: A hybrid hydrogel loaded with pH-responsive aminoguanidine nanoparticles (AGN) and extracellular vesicles (EVs) has been created for the synergistic treatment of spinal cord injury. nih.gov The system allows for the rapid release of aminoguanidine in the acidic injury environment to reduce oxidative stress, followed by the sustained release of EVs to provide a long-term anti-inflammatory effect. nih.gov
Magnetic Nanoparticles for Adsorption: Magnetic nanoparticles (MNPs) have been surface-modified with aminoguanidine to create an adsorbent for the selective removal of acid dyes from aqueous solutions. researchgate.net The amino groups on the surface provide active sites for dye binding.
Carbon-Based Nanomaterials:
Catalysis: Mesoporous carbon nitrides (MCN) have been synthesized using aminoguanidine hydrochloride as a nitrogen-rich precursor. These materials exhibit high nitrogen content and a large surface area, making them effective base catalysts for Knoevenagel condensation reactions. researchgate.net
Antimicrobial Applications: Carbon dots (C-dots) synthesized from aminoguanidine and citric acid have been shown to selectively stain and inhibit the growth of Pseudomonas aeruginosa. acs.org The mechanism is believed to involve interactions between the aminoguanidine residues on the C-dot surface and the lipopolysaccharide moieties of the bacteria. acs.org
Hybrid Nanoflowers: Hybrid nanoflowers containing copper ions and aminoguanidine derivatives have been synthesized and are being explored for their catalytic activity and potential anticancer effects. mdpi.com
| Nanoparticle Type | Aminoguanidine Role/Form | Conjugation/Synthesis Method | Key Research Finding/Application | Source(s) |
| Gold Nanoparticles (Gnp) | Antiglycating Agent | EDC cross-linking | Inhibition of advanced glycation end products (AGEs) for diabetic complications. | nih.govnih.gov |
| Periodic Mesoporous Organosilica (PMO) | Functional Group for RNP binding | Covalent grafting post-PEGylation | Delivery of Cas9-sgRNA ribonucleoprotein (RNP) for gene editing. | nih.govresearchgate.netmq.edu.au |
| Polylysine Hydrogel | pH-Responsive Nanoparticles (AGN) | Encapsulation | Synergistic, multi-temporal drug delivery for spinal cord injury. | nih.gov |
| Magnetic Nanoparticles (Fe3O4) | Surface Modifying Agent | Chemical modification | Selective adsorption of acid dyes from aqueous solutions. | researchgate.net |
| Mesoporous Carbon Nitride (MCN) | Nitrogen-rich Precursor | Single-step carbonization | Heterogeneous base catalyst for Knoevenagel condensation. | researchgate.net |
| Carbon Dots (C-dots) | Precursor Material | One-step hydrothermal synthesis | Selective staining and growth inhibition of P. aeruginosa. | acs.org |
| Copper-based Nanoflowers | Derivative Component | Self-assembly with copper ions | Potential for catalytic and anticancer applications. | mdpi.com |
| An interactive data table summarizing various aminoguanidine-nanoparticle hybrid systems. |
Synthetic Methodologies for Aminoguanidine Hydrochloride Production
Classical Laboratory Syntheses
In a laboratory setting, several methods have been established for the preparation of aminoguanidine (B1677879) salts. These methods are often chosen for their reliability and adaptability to standard laboratory equipment.
One of the most common classical syntheses involves the reduction of nitroguanidine (B56551) . This method typically employs zinc dust in a controlled acidic environment to reduce the nitro group of nitroguanidine to an amino group, forming aminoguanidine. orgsyn.orgsciencemadness.org The reaction is carefully managed by controlling the temperature, often between 5°C and 15°C, during the addition of a paste made from nitroguanidine and zinc dust. orgsyn.org The aminoguanidine is then typically isolated as aminoguanidine bicarbonate by adding sodium bicarbonate to the reaction mixture. orgsyn.orgatamanchemicals.com An alternative to chemical reduction is the electrolytic reduction of nitroguanidine , which was explored as a method to produce aminoguanidine sulfate (B86663). acs.orgacs.org
Another significant laboratory route is the reaction of hydrazine (B178648) with cyanamide (B42294) or its derivatives . orgsyn.orggoogleapis.com To avoid the dimerization of cyanamide into dicyandiamide (B1669379), which reacts poorly with hydrazine, reaction conditions must be carefully controlled. sciencemadness.orgcdnsciencepub.com A variation of this method involves the reaction of S-methylisothiourea sulfate with hydrazine sulfate, which produces aminoguanidine and methyl mercaptan. orgsyn.org This approach avoids the direct handling of potentially unstable cyanamide.
The following table summarizes key classical laboratory synthesis methods.
Table 1: Comparison of Classical Laboratory Synthesis Methods for Aminoguanidine Salts| Starting Materials | Key Reagents | Product Isolated | Typical Yield | Reference(s) |
|---|---|---|---|---|
| Nitroguanidine | Zinc dust, Ammonium (B1175870) chloride, Sodium bicarbonate | Aminoguanidine bicarbonate | 63–64% | orgsyn.org |
| Methylisothiourea sulfate, Hydrazine sulfate | Sodium hydroxide (B78521) | Aminoguanidine bicarbonate | 69% | orgsyn.org |
| Hydrazine hydrate (B1144303), Cyanamide | Hydrochloric acid | Aminoguanidine hydrochloride | Not specified | googleapis.com |
| Nitroguanidine | Electrolytic cell (lead cathode, porous diaphragm) | Aminoguanidine sulfate | ~50% | acs.org |
Industrial Synthesis Routes
For large-scale production, synthetic routes are optimized for cost-effectiveness, safety, and high throughput. The primary industrial methods for producing aminoguanidine often utilize readily available and inexpensive raw materials like calcium cyanamide or dicyandiamide.
The calcium cyanamide process is a widely used industrial method. google.comgoogle.com In this process, finely divided calcium cyanamide is reacted with hydrazine in an aqueous solution. google.com The reaction is typically carried out under controlled pH and temperature to minimize the formation of dicyandiamide, an undesirable byproduct. sciencemadness.orggoogle.com The pH is often maintained in a slightly acidic or neutral range during the initial phase of the reaction. google.com After the reaction, the resulting aminoguanidine is usually precipitated and isolated as aminoguanidine bicarbonate. google.comjustia.com
Another industrial approach starts with dicyandiamide . In one patented process, dicyandiamide is reacted with a mixture of hydrazine nitrate (B79036) and hydrazine hydrate to produce triaminoguanidine nitrate. google.com While this specific patent focuses on triaminoguanidine, the underlying chemistry of reacting a cyanamide-derived precursor with hydrazine is fundamental and adaptable for aminoguanidine synthesis. The use of dicyandiamide is significant as it is a stable, commercially available solid derived from calcium carbide.
The following table outlines the key features of major industrial synthesis routes.
Table 2: Overview of Industrial Synthesis Routes for Aminoguanidine| Precursor | Primary Reactants | Key Process Features | Intermediate/Final Product Form | Reference(s) |
|---|---|---|---|---|
| Calcium Cyanamide | Hydrazine hydrate, Sulfuric acid, Sodium bicarbonate | Reaction at elevated temperatures (75-95°C) with controlled acidic pH to prevent dicyandiamide formation. | Aminoguanidine bicarbonate | google.comjustia.com |
| Dicyandiamide | Hydrazine nitrate, Hydrazine hydrate | Reaction heated to 85-90°C. | Triaminoguanidine nitrate (related synthesis) | google.com |
| Cyanamide | Hydrazine salt (e.g., hydrazinium (B103819) chloride) | Reaction in an aqueous medium; cyanamide often generated in situ. | Aminoguanidine salt (e.g., hydrochloride) | googleapis.com |
Utilization of Aminoguanidine Bicarbonate in Synthesis
Aminoguanidine itself is a hygroscopic and somewhat unstable base. acs.org For practical purposes of purification, storage, and handling, it is most commonly isolated as its bicarbonate salt, aminoguanidine bicarbonate. acs.org This salt is conveniently insoluble in water, which facilitates its separation from the reaction mixture in high purity. orgsyn.orgacs.org
The synthesis of aminoguanidine hydrochloride is, therefore, often a two-step process where aminoguanidine bicarbonate is first produced and then converted to the desired hydrochloride salt. chemicalbook.com The conversion is a straightforward acid-base reaction. Aminoguanidine bicarbonate is treated with hydrochloric acid. researchgate.net This reaction protonates the aminoguanidine and decomposes the bicarbonate, releasing carbon dioxide gas and forming the water-soluble aminoguanidine hydrochloride.
The general reaction is as follows: H₂NC(=NH)NHNH₂·H₂CO₃ (s) + 2 HCl (aq) → [H₂NC(=NH)NHNH₃]²⁺ 2Cl⁻ (aq) + H₂O (l) + CO₂ (g)
This method allows for the preparation of a pure aminoguanidine hydrochloride solution or solid, starting from the easily purified bicarbonate intermediate. cdnsciencepub.com Many documented syntheses, whether for laboratory or potential industrial application, explicitly describe the initial isolation of aminoguanidine bicarbonate as a key step before proceeding to other salts or derivatives. orgsyn.orgatamanchemicals.comijisrt.com
Analytical Techniques for Research and Characterization of Aminoguanidine Hydrochloride
Spectroscopic Methods
Spectroscopic techniques are fundamental in elucidating the structural features of aminoguanidine (B1677879) and its reaction products.
Ultraviolet-Visible (UV-Vis) Spectrophotometry (including derivatization methods)
Direct UV-Vis analysis of aminoguanidine hydrochloride is challenging as the compound itself lacks a significant chromophore, resulting in low absorbance in the standard UV range. rjptonline.org Some studies have noted that aminoguanidine exhibits absorbance at very short wavelengths, typically between 190-210 nm. vwr.com However, to enhance sensitivity and selectivity, especially for quantification in complex matrices like pharmaceutical substances or biological samples, derivatization is the preferred approach. researchgate.net This process involves reacting aminoguanidine with a chromogenic agent to form a new compound with strong UV-Vis absorption at a specific wavelength. rjptonline.orggoogle.com
Several derivatization strategies have been successfully developed:
Reaction with p-Nitrobenzaldehyde: An early method involved the reaction of aminoguanidine with p-nitrobenzaldehyde in an acidic solution. This reaction produces a product with an intense yellow color that can be assayed spectrophotometrically. google.comnih.gov
Reaction with 1-Naphthyl Isothiocyanate: A validated High-Performance Liquid Chromatography (HPLC) method uses 1-Naphthyl isothiocyanate as a derivatizing agent. The resulting thiourea (B124793) derivative is UV-active, allowing for detection at approximately 220 nm. rjptonline.orgrjptonline.org The derivatization is typically optimized for temperature and time, for instance, by heating at 60±5°C for about 60 minutes. rjptonline.org
Reaction with 6-Methyl-2-Pyridinecarboxaldehyde: For assays in biological fluids like plasma, aminoguanidine can be derivatized with 6-methyl-2-pyridinecarboxaldehyde. This reaction forms a stable pyridine (B92270) aldehyde-substituted hydrazone which is suitable for UV detection at a wavelength of about 302 nm. google.com
These derivatization methods, often coupled with chromatographic separation, provide robust and reliable quantification of aminoguanidine. google.comrjptonline.org
Table 1: UV-Vis Derivatization Methods for Aminoguanidine Analysis
| Derivatizing Agent | Resulting Product | Detection Wavelength (λmax) | Reference |
| p-Nitrobenzaldehyde | Yellow-colored reaction product | Not specified (Visible range) | google.comnih.gov |
| 1-Naphthyl Isothiocyanate | Thiourea derivative | ~220 nm | rjptonline.orgrjptonline.org |
| 6-Methyl-2-Pyridinecarboxaldehyde | Pyridine aldehyde-substituted hydrazone | ~302 nm | google.com |
Fluorospectrometry
Fluorospectrometry is primarily used to investigate the functional activity of aminoguanidine, particularly its role as an inhibitor of advanced glycation end-product (AGE) formation, rather than for its direct quantification. nih.gov AGEs are often fluorescent, and their formation can be monitored by measuring the fluorescence intensity at specific excitation and emission wavelengths. nih.gov
In a typical assay, a protein such as Hen Egg Lysozyme (HEL) or Bovine Serum Albumin (BSA) is incubated with a glycating agent like methylglyoxal (B44143) (MGO) to produce fluorescent AGEs. nih.gov The inhibitory effect of aminoguanidine is then evaluated by its ability to reduce the fluorescence signal in a concentration-dependent manner. nih.gov For instance, the fluorescence of AGEs formed from the reaction of HEL and MGO can be measured with excitation and emission wavelengths in the ranges of 200-400 nm and 300-500 nm, respectively. nih.gov Another application involves the use of a miniaturized fluorometric detector to assess renal function in mice treated with aminoguanidine by measuring the excretion kinetics of a fluorescent marker, FITC-sinistrin. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (for derivatives)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of aminoguanidine derivatives. While analysis of the simple aminoguanidine hydrochloride salt is straightforward, the power of NMR is most evident in the characterization of more complex molecules synthesized from it, such as guanylhydrazones. nih.govresearchgate.netmdpi.com
Researchers utilize both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy to confirm the structures of newly synthesized compounds. researchgate.netd-nb.infomdpi.comnih.gov These techniques provide detailed information about the chemical environment of each atom, allowing for unambiguous verification of the proposed molecular structure, including the successful formation of the guanylhydrazone moiety and the configuration of stereoisomers. nih.govmdpi.comd-nb.info For example, ¹H and ¹³C NMR were used to characterize a series of tetrahydropyran (B127337) derivatives and indolyl derivatives containing the aminoguanidine scaffold. mdpi.commdpi.com
Fourier-Transform Infrared (FT-IR) Spectroscopy (for derivatives)
Fourier-Transform Infrared (FT-IR) spectroscopy is another key technique used to confirm the identity and structure of aminoguanidine derivatives. researchgate.netrsc.org By detecting the vibrational frequencies of different functional groups within a molecule, FT-IR provides a characteristic "fingerprint" of the compound. researchgate.net It is routinely used alongside NMR to verify the successful synthesis of derivatives like guanylhydrazones. nih.govresearchgate.netmdpi.com The presence of characteristic absorption bands corresponding to N-H, C=N, and other specific bonds in the synthesized product confirms the incorporation of the aminoguanidine moiety and the formation of the new derivative. researchgate.netrsc.org
Mass Spectrometry (e.g., Fast-Atom-Bombardment Mass Spectrometry)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of aminoguanidine and its derivatives, as well as to investigate its biochemical interactions.
Fast-Atom-Bombardment Mass Spectrometry (FAB-MS) is a "soft" ionization technique that has been specifically applied to study the mechanism of aminoguanidine. nih.govwikipedia.orglibretexts.org In one key study, FAB-MS was used to analyze peptides incubated with glucose in the presence and absence of aminoguanidine. The results demonstrated that aminoguanidine inhibited the formation of AGEs without forming a direct adduct with the glycosylated peptide, providing insight into its mechanism of action. nih.gov
Other mass spectrometry techniques are also widely employed:
LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is used for the sensitive detection and quantification of aminoguanidine derivatives. unimi.it
MALDI-TOF: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight mass spectrometry has been used to analyze aminoguanidine derivatives. d-nb.info
High-Resolution Mass Spectrometry (HRMS): This technique provides highly accurate mass measurements, which are essential for confirming the elemental composition of newly synthesized aminoguanidine derivatives. d-nb.infomdpi.comnih.gov
Table 2: Mass Spectrometry Techniques in Aminoguanidine Research
| Technique | Application | Reference |
| Fast-Atom-Bombardment MS (FAB-MS) | Mechanistic studies of AGE inhibition | nih.gov |
| Liquid Chromatography-Tandem MS (LC-MS/MS) | Sensitive detection and quantification of derivatives | unimi.it |
| High-Resolution MS (HRMS) | Structural confirmation and elemental composition of derivatives | d-nb.infomdpi.com |
| MALDI-TOF MS | Characterization of derivatives | d-nb.info |
Chromatographic Separation Techniques
Chromatographic methods are essential for separating aminoguanidine from other compounds in a mixture, enabling its accurate quantification and purification. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique. rjptonline.orgrjptonline.orgjgtps.com
Reversed-Phase HPLC (RP-HPLC): This is the most widely reported method for aminoguanidine analysis. rjptonline.orgjgtps.com Due to aminoguanidine's polar nature, derivatization is often required to achieve good retention and separation on nonpolar stationary phases, such as C18 columns. rjptonline.orgrjptonline.org Methods have been developed using mobile phases consisting of aqueous buffers (e.g., ortho-phosphoric acid or ammonium (B1175870) sulfate (B86663) buffer) and an organic modifier like methanol (B129727) or acetonitrile (B52724), coupled with UV detection of the derivatized product. rjptonline.orgjgtps.comgoogle.com
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds that are poorly retained in reversed-phase systems. researchgate.netfrontiersin.org It has been successfully used for the direct quantification of underivatized aminoguanidine. researchgate.net One method employed a HILIC column with a mobile phase containing a high percentage of acetonitrile and an ammonium formate (B1220265) buffer, which provides greater sensitivity at low UV wavelengths (~200 nm). researchgate.net
Ion-Exchange Chromatography (IEC) / Ion Chromatography (IC): Ion chromatography has been validated for determining residual aminoguanidine in drug substances. One method uses an Ionpac CS17 column with a mobile phase of methane (B114726) sulfonic acid and a suppressed conductivity detector. researchgate.net Additionally, aminoguanidine hydrochloride, as a guanidine (B92328) salt, has been used as a component in the eluent for anion-exchange chromatography to improve the separation performance for nucleic acids. epo.org
Gas Chromatography (GC): Due to the high polarity and low volatility of aminoguanidine hydrochloride, Gas Chromatography (GC) is not a commonly used technique for its direct analysis. vwr.comfujifilm.com Analysis would necessitate a derivatization step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.
High-Performance Liquid Chromatography (HPLC) (including derivatization approaches)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of aminoguanidine hydrochloride, particularly for determining residual levels in drug substances. rjptonline.orgrjptonline.org Since aminoguanidine itself lacks a strong chromophore, it does not respond well to standard UV detection. rjptonline.org To overcome this, derivatization is a common strategy, converting the analyte into a product with significant UV activity. rjptonline.orgnih.gov
One validated method involves pre-column derivatization with 1-Naphthyl isothiocyanate. rjptonline.orgrjptonline.org This reaction forms a thiourea derivative that is UV-active, with a maximum absorbance (λ-max) at approximately 220 nm. rjptonline.org The derivatization is typically optimized for temperature and time, with satisfactory results achieved by heating samples at around 60±5°C for 60 minutes. rjptonline.org The resulting derivative is then analyzed using a reversed-phase (RP) HPLC system. rjptonline.orgrjptonline.org
Another established derivatization agent is 6-methyl-2-pyridinecarboxaldehyde. This agent reacts with aminoguanidine to form a stable pyridine aldehyde-substituted hydrazone, which can be detected by UV spectroscopy. google.com This method has been successfully applied to determine aminoguanidine concentrations in biological samples like plasma and urine. google.com The analysis is performed under paired-ion chromatographic conditions with UV detection at 302 nm. google.com
While less common, some RP-HPLC methods have been developed for the direct quantification of aminoguanidine hydrochloride in bulk drug and tablet forms without derivatization. jgtps.com These methods typically use a C18 column and a mobile phase consisting of a buffer (e.g., ortho-phosphoric acid) and an organic modifier like methanol, with UV detection at a low wavelength such as 220 nm. jgtps.com
Validation studies for these HPLC methods confirm their specificity, precision, accuracy, and linearity over a defined concentration range. rjptonline.orgrjptonline.orgjgtps.com
Table 1: HPLC Methods for Aminoguanidine Hydrochloride Analysis
| Parameter | Method 1 (with Derivatization) rjptonline.orgrjptonline.org | Method 2 (with Derivatization) google.com | Method 3 (without Derivatization) jgtps.com |
|---|---|---|---|
| Derivatizing Agent | 1-Naphthyl isothiocyanate | 6-methyl-2-pyridinecarboxaldehyde | Not Applicable |
| Column | RP-18 | Radial compression column | Phenomenex Luna C18 (250 mm x 4.60 mm, 5µ) |
| Mobile Phase | Gradient elution with pH 3 ortho-phosphoric acid/triethylamine buffer and Methanol | Isocratic elution with 15% acetonitrile, 10% methanol, 75% of 0.01 M 1-heptanesulfonic acid and sodium phosphate (B84403) monobasic | 90:10 v/v ortho-phosphoric acid buffer and methanol |
| Detection | UV at 220 nm | UV at 302 nm | UV at 220 nm |
| Linearity Range | 0.015 µg/mL to 0.750 µg/mL | 0.05 µg/mL to 10 µg/mL (in plasma) | 50 µg/mL to 90 µg/mL |
| Limit of Detection (LOD) | 0.010 µg/mL | <0.05 µg/mL (in plasma) | Not Specified |
| Limit of Quantitation (LOQ) | 0.015 µg/mL | 0.05 µg/mL (in plasma) | Not Specified |
Ion Chromatography (IC) with Suppressed Conductivity Detection
Ion Chromatography (IC) with suppressed conductivity detection offers an alternative and robust method for the analysis of aminoguanidine, especially in drug substances like lamotrigine. researchgate.net This technique is particularly suitable for separating and quantifying ions in aqueous solutions. shimadzu.com
In this method, a cation exchange column is used for separation. researchgate.net The mobile phase typically consists of an acidic solution, such as methane sulphonic acid, mixed with water. researchgate.net The key feature of this technique is the suppressor, which is placed between the analytical column and the conductivity detector. shimadzu.comthermofisher.com The suppressor works to reduce the background conductivity of the eluent while increasing the conductivity of the analyte ions. shimadzu.comshodex.com This is achieved by exchanging the cations in the eluent (e.g., hydronium ions from the acidic mobile phase) for ions with lower conductivity, and for cation analysis, it exchanges the counter-ions of the analyte for hydroxide (B78521) ions, which have a high equivalent conductivity. shimadzu.comsigmaaldrich.com The result is a significantly lower background noise and a higher signal-to-noise ratio, leading to enhanced sensitivity and lower detection limits. shodex.comsigmaaldrich.com
A validated IC method for residual aminoguanidine demonstrated high linearity, with a correlation coefficient of 0.9999 over a concentration range of 1 µg/mL to 25 µg/mL. researchgate.net The use of suppressed conductivity allows for sensitive and reliable quantification, making it a valuable tool in pharmaceutical quality control. researchgate.netsigmaaldrich.com
Table 2: Ion Chromatography Method for Aminoguanidine Analysis researchgate.net
| Parameter | Method Details |
|---|---|
| Technique | Ion Chromatography with Suppressed Conductivity Detection |
| Column | IonPac CS17 (250 x 4.0 mm) with CG17 Guard Column (50 x 4.0 mm) |
| Mobile Phase | 20% v/v Milli-Q-Water and 80% v/v of 10 mM methane sulphonic acid |
| Flow Rate | 1.5 mL/min |
| Detector | Suppressed Conductivity Detector |
| Suppressor | CSRS 300 (4.0 mm) |
| Suppressor Current | 40 mA |
| Linearity Range | 1 µg/mL to 25 µg/mL |
| Correlation Coefficient | 0.9999 |
Electrochemical Characterization and Detection Methods
Electrochemical methods, such as cyclic voltammetry (CV) and square wave voltammetry (SWV), provide a sensitive platform for the investigation and detection of aminoguanidine. abechem.comabechem.com These techniques study the oxidation behavior of aminoguanidine at the surface of an electrode. abechem.comresearchgate.net
Research has shown that aminoguanidine undergoes irreversible electrochemical oxidation. abechem.comresearchgate.net Studies using a bare graphite (B72142) electrode have identified two oxidation peaks in both acetate (B1210297) and phosphate buffers. abechem.com For instance, in a phosphate buffer (pH 7.0), oxidation peaks were observed around +0.8 V and +1.1 V versus an Ag/AgCl reference electrode. abechem.com The electrochemical process is thought to involve the oxidation of the amino group of the guanidine moiety. abechem.com
The sensitivity of these methods can be significantly enhanced by modifying the electrode surface. One study utilized a graphite electrode modified with a hybrid polymer of theophylline (B1681296) and copper oxide nanoparticles (GCE-poly TP/CuO-NPs). abechem.com This modification resulted in a much wider linear detection range (9.9 to 610.3 µM) and a lower limit of detection (6.34 µM) compared to the bare electrode. abechem.com The modified electrode also demonstrated good stability, making it a promising sensor for aminoguanidine. abechem.com Similar approaches have been used to study aminoguanidine hydrazone derivatives, where a reversible oxidation peak was observed, and detection was enhanced using carbon nanotube (CNT) modified electrodes. scirp.orgscirp.org
Table 3: Electrochemical Detection Methods for Aminoguanidine abechem.com
| Parameter | Bare Graphite Electrode (GCE) | Modified Graphite Electrode (GCE-poly TP/CuO-NPs) |
|---|---|---|
| Technique | Square Wave Voltammetry (SWV) | Square Wave Voltammetry (SWV) |
| Buffer | Phosphate buffer (0.1 M, pH 7.0) | Phosphate buffer (0.1 M, pH 7.0) |
| Oxidation Peaks (vs Ag/AgCl) | ~0.8 V and ~1.1 V | Not specified, but enhanced signal |
| Linear Range | 299.1 µM to 990 µM | 9.9 µM to 610.3 µM |
| Limit of Detection (LOD) | Not specified (SD = 33.5 µM) | 6.34 µM |
| Correlation Coefficient (R²) | 0.992 | 0.990 |
X-ray Crystallography for Structural Elucidation of Derivatives
X-ray crystallography is the definitive technique for elucidating the three-dimensional atomic and molecular structure of crystalline materials. It has been instrumental in characterizing a variety of aminoguanidine derivatives, providing unequivocal proof of their structure and insights into their molecular geometry and intermolecular interactions. bohrium.comresearchgate.netmdpi.com
This technique has been applied to determine the crystal structures of aminoguanidinium salts formed with various carboxylic acids. researchgate.net These studies reveal how the protonated aminoguanidinium cation interacts with carboxylate anions through extensive hydrogen bonding networks (e.g., N-H···O), forming complex supramolecular assemblies in the solid state. researchgate.net
Furthermore, X-ray crystallography has been used to confirm the structure of Schiff base derivatives of aminoguanidine. bohrium.comnih.gov For example, the structure of a guanylhydrazone derivative was resolved by single-crystal X-ray diffractometry, confirming the proposed molecular connectivity. bohrium.com In another study, the structure of a nickel(II) complex with a tetradentate Schiff base ligand derived from aminoguanidine was determined, showing a square-planar coordination geometry around the metal center. nih.gov Similarly, the crystal structure of salicylidene-aminoguanidine hydronitrate has been solved, detailing the protonated state of the aminoguanidine fragment and its interaction with the nitrate (B79036) ion. mdpi.com These structural studies are vital for understanding the fundamental chemistry of aminoguanidine and for the rational design of new derivatives.
Advanced Research Concepts and Prospective Directions
Reappraisal of Aminoguanidine's Multi-target Modulatory Capacity
Aminoguanidine (B1677879) hydrochloride, initially investigated primarily as an inhibitor of advanced glycation end products (AGEs), is now understood to possess a broader range of biological activities. This multi-target modulatory capacity stems from its ability to interact with various enzymatic and signaling pathways, extending its therapeutic potential beyond its anti-glycation effects.
One of the key mechanisms of aminoguanidine is its role as a selective inhibitor of inducible nitric oxide synthase (iNOS). researchgate.netwustl.edu This enzyme is crucial in the inflammatory response, and its overactivity can lead to tissue damage. By inhibiting iNOS, aminoguanidine can mitigate inflammatory processes, which is particularly relevant in conditions like diabetic complications and neurodegenerative diseases. wustl.edunih.gov For instance, studies have shown its ability to ameliorate experimental autoimmune encephalomyelitis, a model for multiple sclerosis, by reducing nitric oxide production in the central nervous system. wustl.edu
Furthermore, aminoguanidine has been found to inhibit the activity of semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1). nih.gov SSAO is involved in oxidative stress and inflammation in vascular tissues. Inhibition of this enzyme may contribute to the vasoprotective effects of aminoguanidine observed in preclinical studies.
The compound also interacts with other biological molecules. It is a nucleophilic reagent that can react with pyridoxal (B1214274) phosphate (B84403), a crucial coenzyme, and other carbonyl-containing compounds. nih.gov This reactivity underscores the complexity of its mechanism of action and highlights the need for careful consideration of its various biological targets in therapeutic applications. A reappraisal of these diverse actions is crucial for understanding its full therapeutic potential and for the design of more selective next-generation compounds.
Investigation of Aminoguanidine in Emerging Disease Pathologies
The diverse biological activities of aminoguanidine have prompted investigations into its potential therapeutic applications in a range of emerging and complex disease pathologies beyond its traditional focus on diabetic complications.
Neurodegenerative Diseases: Research has explored the role of aminoguanidine in neurodegenerative disorders such as Alzheimer's disease. nih.gov The pathogenesis of these diseases often involves neuroinflammation and oxidative stress, pathways where aminoguanidine has shown inhibitory effects. In a rat model of Alzheimer's disease, aminoguanidine treatment was found to ameliorate inflammatory responses and memory impairment induced by amyloid-beta injection. nih.gov It achieved this by decreasing reactive gliosis, reducing pro-inflammatory cytokines like IL-1β and TNF-α, and lowering nitrite (B80452) levels, ultimately leading to a reduction in neurodegeneration in the hippocampus and cortex. nih.gov
Cardiovascular Diseases: The impact of aminoguanidine on cardiovascular health is another significant area of research. Studies have demonstrated its potential to prevent age-related cardiovascular decline. pnas.org In animal models, aminoguanidine treatment prevented increases in AGE content in cardiac and aortic tissues, and it also prevented age-linked vasodilatory impairment. pnas.org Furthermore, it has been shown to reduce diabetes-associated cardiac fibrosis by inhibiting the accumulation of AGEs and advanced oxidation protein products (AOPPs). nih.govresearchgate.net The compound β-resorcylidene aminoguanidine (RAG), a derivative of aminoguanidine, has been shown to improve cardiac mitochondrial bioenergetics in experimental diabetes, suggesting a cardioprotective role. nih.gov
Infectious Diseases: Derivatives of aminoguanidine are being explored for their potential as novel antibacterial agents. semanticscholar.orgnih.govnih.gov Researchers have designed and synthesized aminoguanidine derivatives that exhibit significant in vitro antibacterial activity against various strains, including multi-drug resistant bacteria. nih.gov For example, a series of aminoguanidine derivatives incorporating 1,2,4-triazol moieties showed strong antibacterial activity, with one compound permeabilizing bacterial membranes, leading to rapid cell death. nih.gov
Design and Development of Next-Generation Anti-Glycation and Multi-Targeting Therapeutics
The limitations observed with aminoguanidine, including its modest efficacy in some clinical trials and its multi-target activity that can lead to side effects, have spurred the development of next-generation anti-glycation and multi-targeting therapeutics. nih.govscholars.direct The goal is to create compounds with improved potency, selectivity, and safety profiles.
The design of new anti-glycation agents often focuses on several key strategies:
Scavenging of Reactive Carbonyl Species: Developing more efficient scavengers of dicarbonyl compounds like methylglyoxal (B44143) and glyoxal (B1671930), which are key precursors to AGEs. nih.gov
Breaking of AGE Cross-links: Creating molecules that can break the cross-links formed by AGEs between proteins, thereby restoring tissue function.
Inhibition of the Maillard Reaction: Targeting specific steps in the Maillard reaction to prevent the formation of AGEs from the outset.
Researchers are also designing multi-target ligands that can simultaneously address different pathological pathways. For example, creating hybrid molecules that combine anti-glycation activity with antioxidant or anti-inflammatory properties. The synthesis of aminoguanidine derivatives is a key area of this research, with modifications to the core structure aimed at enhancing specific biological activities while minimizing off-target effects. semanticscholar.orgnih.govacs.org
Several classes of compounds are being investigated as potential next-generation therapeutics, including natural compounds like polyphenols, which have shown the ability to inhibit AGE formation through various mechanisms such as scavenging free radicals and chelating metal ions. researchgate.net The development of these novel agents holds promise for more effective treatments for diseases associated with glycation and oxidative stress. researchgate.netmonash.edu
Exploration of Aminoguanidine and Derivatives in Bioimaging and Biosensor Technologies
The unique chemical properties of aminoguanidine and its derivatives are being leveraged in the development of advanced bioimaging and biosensor technologies. The focus is on creating fluorescent probes and sensors for the detection and monitoring of biological processes and disease markers.
Aminoguanidine-based Schiff-base compounds are of particular interest due to their straightforward synthesis and notable fluorescent properties. rsc.org These compounds can exhibit aggregation-induced emission (AIE), a phenomenon where their fluorescence is enhanced upon aggregation. This property is highly advantageous for bioimaging as it can lead to high signal-to-noise ratios. rsc.org
These fluorescent probes have potential applications in various areas:
Cancer Research: AIE luminogens derived from aminoguanidine can be used for improved bioimaging of tumors and for monitoring anticancer drug delivery. rsc.org
Infectious Disease Detection: The development of luminescent probes capable of binding to viruses, such as SARS-CoV-2, could enhance the sensitivity of diagnostic tests. rsc.org
In Vivo Imaging: Organic fluorophores designed for near-infrared (NIR) imaging are being developed to monitor biological activities within living organisms. rsc.org
The versatility of aminoguanidine derivatives allows for the design of probes with high sensitivity, specificity, and stability, making them valuable tools for both basic research and clinical diagnostics.
Applications in Advanced Biomaterials and Drug Delivery Systems
Aminoguanidine and its derivatives are being incorporated into advanced biomaterials and drug delivery systems to enhance their therapeutic efficacy. nih.gov A key application is in the development of hydrogels, which are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water. nih.govresearchgate.netmdpi.com
Hydrogels containing aminoguanidine offer several advantages:
Controlled Drug Release: They can be designed to release drugs in a controlled manner, improving therapeutic outcomes and minimizing side effects. nih.govresearchgate.net
Targeted Delivery: Injectable hydrogels allow for minimally invasive administration and targeted delivery of therapeutic agents to specific sites in the body. mdpi.comiasp-pain.org
Wound Healing: Multifunctional hydrogels incorporating aminoguanidine have been developed to promote the healing of diabetic wounds. nih.gov In these systems, aminoguanidine inhibits the formation of AGEs, thereby reducing skin cell apoptosis and promoting proliferation and migration. nih.gov
A recent study described a multifunctional hydrogel system that integrates aminoguanidine with hydrogen and oxygen gas-releasing nanoparticles. nih.gov This hydrogel not only inhibited AGE formation but also mitigated oxidative stress, enhanced oxygenation, and exhibited antibacterial properties, significantly accelerating the healing of infected diabetic wounds in vivo. nih.gov Such advanced biomaterials hold great promise for a variety of therapeutic applications, from wound care to tissue engineering.
Computational and In Silico Studies (e.g., Molecular Docking, ADMET Prediction)
Computational and in silico methods, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are playing an increasingly important role in the study of aminoguanidine and its derivatives. nih.govscielo.org.mx These techniques allow researchers to predict and analyze the interactions of these compounds with biological targets at the molecular level, accelerating the drug discovery and development process.
Molecular Docking: Molecular docking studies are used to predict the binding modes of aminoguanidine derivatives to their target proteins. nih.govnih.govresearchgate.net For example, in the development of new antibacterial agents, docking studies have been used to understand how aminoguanidine derivatives interact with bacterial enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH). nih.gov These studies have revealed that hydrogen bonding and hydrophobic interactions with specific amino acid residues are crucial for the binding and antibacterial activity of these compounds. semanticscholar.orgnih.gov
ADMET Prediction: Computational tools are also used to predict the ADMET properties of new aminoguanidine derivatives. nih.gov This helps in the early identification of compounds with favorable pharmacokinetic profiles and low potential for toxicity. For instance, the polar surface area (PSA) of a molecule, which can be calculated computationally, is used to predict its transport properties and intestinal absorption. nih.gov
These in silico approaches provide valuable insights that guide the design and synthesis of new aminoguanidine-based compounds with improved efficacy and safety, reducing the time and cost associated with traditional experimental methods. scielo.org.mxrsc.org
Comparative Efficacy and Mechanistic Studies with Other Investigational Agents
To better understand the therapeutic potential of aminoguanidine, its efficacy and mechanisms of action are often compared with other investigational agents that target similar pathological pathways. These comparative studies are crucial for identifying the most promising therapeutic strategies for various diseases.
One important area of comparison is with other inhibitors of nitric oxide synthase (NOS). A study comparing aminoguanidine with L-NAME and methylguanidine (B1195345) in experimental diabetic nephropathy found that only aminoguanidine was able to prevent increases in albuminuria. nih.gov While all three compounds inhibited NOS, the renoprotective effect of aminoguanidine was primarily attributed to its ability to decrease AGE formation, rather than its inhibition of NOS. nih.gov
Aminoguanidine has also been compared with other AGE inhibitors, such as pyridoxamine (B1203002) (a form of vitamin B6). frontiersin.orgnih.gov Both compounds have been shown to inhibit the formation of AGEs and reduce AGE levels in diabetic rats. frontiersin.org In a study on glyceraldehyde-derived toxic AGEs, both aminoguanidine and pyridoxamine were able to inhibit the formation of TAGE-β-tubulin and mitigate the suppression of neurite outgrowth. frontiersin.orgnih.gov
These comparative studies highlight the unique combination of anti-glycation and other biological activities of aminoguanidine. While newer and more selective agents are being developed, aminoguanidine remains an important benchmark compound for research in this field.
Q & A
Q. What are the primary biochemical mechanisms of aminoguanidine hydrochloride in inhibiting advanced glycation end-products (AGEs)?
Aminoguanidine hydrochloride acts as a nucleophilic hydrazine derivative, trapping reactive carbonyl intermediates (e.g., methylglyoxal) during the Maillard reaction, thereby preventing cross-linking and AGE formation. Standard methodologies include in vitro glycation assays using bovine serum albumin (BSA) and methylglyoxal, with quantification via fluorescence spectroscopy (ex: 370 nm/em: 440 nm) or ELISA. Reference IC₅₀ values range from 0.9 mM to 138 μg/mL, depending on assay conditions and glycation substrates .
Q. What safety protocols are recommended for handling aminoguanidine hydrochloride in laboratory settings?
Key safety measures include:
- Personal Protective Equipment (PPE): Nitrile gloves (tested for chemical compatibility), lab coats, and safety goggles.
- Storage: Room temperature, in sealed containers away from moisture.
- Hazard Mitigation: Avoid skin contact (skin sensitizer Category 1B) and aquatic exposure (WGK 3 hazard). Emergency procedures for spills include neutralization with inert absorbents and disposal as hazardous waste .
Q. What analytical techniques are recommended for verifying the purity and structural integrity of aminoguanidine hydrochloride?
- Purity Analysis: HPLC with UV detection (λ = 254 nm) or titration methods to confirm ≥98% purity.
- Structural Confirmation: NMR (¹H/¹³C) for functional group identification and mass spectrometry (ESI-MS) for molecular weight validation (C₁H₇ClN₄; MW = 110.546 g/mol) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported IC₅₀ values across glycation inhibition studies?
Discrepancies arise from variations in assay design, such as:
- Substrate Specificity: Use standardized substrates (e.g., BSA or collagen).
- Incubation Conditions: Control temperature (37°C), pH (7.4), and incubation duration (7–14 days).
- Reference Standards: Include positive controls like pyridoxamine or carnosine. Normalize data to protein concentration and validate with multiple detection methods (e.g., fluorescence and Western blot) .
Q. What methodologies are effective in incorporating aminoguanidine hydrochloride into tin-based perovskite solar cells to enhance stability?
- Additive Integration: Introduce 1–5 mol% aminoguanidine hydrochloride into perovskite precursor solutions (e.g., SnI₂/FAI/DMSO).
- Mechanism: Chelation of Sn²⁺ to suppress oxidation and passivate surface defects. Characterize via XRD (crystallinity), UV-vis (bandgap), and XPS (oxidation states). Optimized devices show >10% PCE and improved moisture resistance .
Q. How does aminoguanidine hydrochloride function as both a nitric oxide synthase (NOS) and diamine oxidase inhibitor?
- Dual Inhibition: Competitively binds to NOS isoforms (e.g., iNOS) and diamine oxidase (DAO) via its guanidine group.
- Experimental Design: Use isoform-specific inhibitors (e.g., 1400W for iNOS) and knockout models to isolate effects. Quantify nitric oxide (NO) via Griess assay and histamine via HPLC in parallel experiments .
Q. What synthetic strategies are employed to functionalize aminoguanidine hydrochloride for novel compound libraries?
Q. How can aminoguanidine hydrochloride be utilized in green chemistry applications?
- Deep Eutectic Solvents (DES): Combine with glycerol (molar ratio 1:2) to form recyclable DES for nanocellulose production. Characterize solvent efficiency via FTIR (hydrogen bonding) and TEM (nanocellulose morphology). Recover DES via vacuum distillation for reuse .
Q. What are the conflicting reports on aminoguanidine’s enzyme inhibition, and how can these be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
